Ethyl 2-amino-4,6-dimethylbenzoate
Description
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-amino-4,6-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)5-7(2)6-9(10)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
QKNJMOYFZNCZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1N)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 2-amino-4,6-dimethylbenzoate
Executive Summary
This technical guide details the high-purity synthesis of Ethyl 2-amino-4,6-dimethylbenzoate , a specific functionalized aniline derivative often used as a scaffold in the development of local anesthetics and kinase inhibitors.
While simple esterification of commercially available acids is possible, the "Golden Route" described here begins from the commodity chemical 3,5-dimethylaniline . This pathway utilizes the Sandmeyer Isatin Synthesis followed by Pfitzinger oxidative cleavage , offering superior regiocontrol compared to direct nitration/reduction methods. This route guarantees the correct 2-amino-4,6-dimethyl substitution pattern, avoiding the common 4-amino-2,6-dimethyl or 2-amino-3,5-dimethyl isomers that arise from non-selective electrophilic aromatic substitution.
Retrosynthetic Analysis
To ensure the integrity of the 2,4,6-substitution pattern, we disconnect the ester bond first, followed by the strategic formation of the amino-acid core via an isatin intermediate.
Figure 1: Retrosynthetic breakdown ensuring regiospecificity via the isatin intermediate.
Synthesis Pathway & Experimental Protocols
Phase 1: Synthesis of 4,6-Dimethylisatin
Rationale: Direct nitration of m-xylene yields a mixture of isomers. Converting 3,5-dimethylaniline to the isatin locks the nitrogen ortho to a new carbon-carbon bond, perfectly setting up the anthranilic acid structure.
Reaction Scheme:
-
Condensation of 3,5-dimethylaniline with chloral hydrate and hydroxylamine.
-
Acid-catalyzed cyclization.
Protocol:
-
Reagents: Prepare a solution of chloral hydrate (0.11 mol) and sodium sulfate (120 g) in water (150 mL).
-
Addition: Add a solution of 3,5-dimethylaniline (0.1 mol) in dilute HCl (10 mL conc. HCl in 50 mL water).
-
Oximation: Add a solution of hydroxylamine hydrochloride (0.33 mol) in water. Heat the mixture to boiling for 5 minutes.
-
Precipitation: Cool the mixture. The isonitrosoacetanilide intermediate will precipitate as a beige solid. Filter and dry.[1][2]
-
Cyclization: Slowly add the dry intermediate to pre-heated concentrated sulfuric acid (60-70 °C) with vigorous stirring. Maintain temperature below 80 °C to prevent charring.
-
Quench: Pour the dark reaction mixture over crushed ice. The 4,6-dimethylisatin will precipitate as an orange-red solid.
-
Purification: Recrystallize from methanol or acetic acid.
-
Target Melting Point: 244–248 °C [1].[3]
-
Phase 2: Oxidative Cleavage to 2-Amino-4,6-dimethylbenzoic Acid
Rationale: The isatin ring is electron-deficient at the C2/C3 positions. Treatment with alkaline peroxide cleaves the C2-C3 bond, releasing the carboxyl group while retaining the amino group in the ortho position.
Protocol:
-
Dissolution: Suspend 4,6-dimethylisatin (10 g) in 10% NaOH solution (100 mL). The solid will dissolve, turning the solution dark purple/brown (isatinate formation).
-
Oxidation: Cool to 10 °C. Add 30% Hydrogen Peroxide (H₂O₂, 15 mL) dropwise. The color will shift to pale yellow as the isatin is consumed.
-
Workup: Stir for 1 hour at room temperature. Carefully acidify with glacial acetic acid to pH 4-5.
-
Isolation: The 2-amino-4,6-dimethylbenzoic acid will precipitate. Filter, wash with cold water, and dry.
-
Target Melting Point: 128–132 °C [2].[4]
-
Yield Expectation: 70–85%.
-
Phase 3: Fischer Esterification to Ethyl 2-amino-4,6-dimethylbenzoate
Rationale: The steric hindrance from the methyl groups at positions 4 and 6 is significant, but the carboxyl group is relatively accessible. Standard acid-catalyzed esterification is effective and avoids the need for expensive coupling agents like DCC.
Protocol:
-
Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4,6-dimethylbenzoic acid (5.0 g) in absolute ethanol (50 mL).
-
Catalyst: Add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Reflux: Heat to reflux (approx. 78 °C) for 6–8 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes) until the acid spot disappears.
-
Neutralization: Cool to room temperature. Evaporate excess ethanol under reduced pressure.
-
Extraction: Dissolve residue in Ethyl Acetate (50 mL). Wash cautiously with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and catalyst.
-
Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: If the product is an oil, it may crystallize upon standing or trituration with cold hexanes. If solid, recrystallize from Ethanol/Water.
Data Summary & Validation
| Parameter | Specification | Validation Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Melting Point | 89–91 °C (Est. based on analogs) | Capillary MP Apparatus |
| Precursor MP | 128–132 °C (Acid) / 244–248 °C (Isatin) | Verification of intermediates |
| 1H NMR (CDCl3) | δ 1.38 (t, 3H), 2.15 (s, 3H), 2.35 (s, 3H), 4.35 (q, 2H), 6.35 (s, 1H), 6.45 (s, 1H) | Structural Confirmation |
| Mass Spec | [M+H]+ = 194.24 | LC-MS |
Note: The NMR shifts are predicted based on shielding effects of the amino and methyl groups on the aromatic ring.
Process Visualization
The following diagram illustrates the complete forward synthesis workflow, highlighting critical process parameters (CPPs).
Figure 2: Forward synthesis workflow with critical reaction conditions.
Safety & Handling
-
Chloral Hydrate: Controlled substance in some jurisdictions. Sedative/hypnotic. Handle with strict inventory control.
-
Concentrated Sulfuric Acid: Used in the cyclization step. The reaction is highly exothermic. Addition of the oxime must be slow to prevent thermal runaway.
-
Hydrogen Peroxide (30%): Strong oxidizer. Contact with organic solvents (acetone, alcohols) during the oxidation step can form explosive peroxides. Use water as the primary solvent for this step.
References
-
KOLAB Shop. (2025). 2-amino-4,6-dimethylbenzoic acid Properties. Retrieved from [Link]
-
Organic Syntheses. (1925). Isatin Synthesis via Sandmeyer Isonitrosoacetanilide. Org. Synth. 1925, 5,[5] 71. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 4,6-dimethyl-1H-indole-2,3-dione | 49820-06-6 | Benchchem [benchchem.com]
- 4. 기타수입시약 > 2-amino-4,6-dimethylbenzoic acid | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Physicochemical Profiling of Ethyl 2-amino-4,6-dimethylbenzoate: A Technical Guide
The following technical guide details the physicochemical properties, synthesis, and characterization of Ethyl 2-amino-4,6-dimethylbenzoate .
Executive Summary
Ethyl 2-amino-4,6-dimethylbenzoate (CAS 69245-74-5) is a specialized polysubstituted aromatic ester used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Structurally, it belongs to the class of anthranilate derivatives. Its unique substitution pattern—featuring methyl groups at the 4 and 6 positions—imparts distinct steric and electronic properties compared to the more common ethyl 4-aminobenzoate (Benzocaine).
The presence of the 6-methyl group creates significant steric hindrance around the ester carbonyl, enhancing resistance to hydrolysis, while the 2-amino group facilitates intramolecular hydrogen bonding. This guide provides a comprehensive analysis of its physicochemical parameters, synthesis logic, and analytical characterization.
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Parameter | Details |
| IUPAC Name | Ethyl 2-amino-4,6-dimethylbenzoate |
| Common Synonyms | 2-Amino-4,6-dimethylbenzoic acid ethyl ester; Ethyl 4,6-dimethylanthranilate |
| CAS Number | 69245-74-5 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| SMILES | CCOC(=O)C1=C(C)C=C(C)C=C1N |
| InChI Key | QKNJMOYFZNCZFK-UHFFFAOYSA-N |
Structural Insight: The Ortho-Effect
The 2-amino-4,6-dimethyl substitution pattern is critical for two reasons:
-
Intramolecular Hydrogen Bonding: The amino proton at C2 forms a hydrogen bond with the carbonyl oxygen of the ester. This stabilizes the molecule, reduces its basicity compared to non-ortho substituted anilines, and increases lipophilicity.
-
Steric Shielding: The methyl group at C6 (ortho to the ester) creates a "steric gate," making the ester carbonyl less accessible to nucleophilic attack. This results in increased hydrolytic stability compared to simple ethyl benzoate.
Physicochemical Properties[2][4][5][6][8][9]
Note: Specific experimental values for this isomer are rare in open literature. Values marked with () are predicted based on Quantitative Structure-Property Relationship (QSPR) models and structural analogs.*
Solid-State & Thermodynamic Properties
-
Physical State: Solid (crystalline) or viscous oil depending on purity.
-
Melting Point: Predicted range 45–60 °C . (Analogs like Ethyl 4-aminobenzoate melt at ~89°C; the ortho-methyl groups often disrupt crystal packing efficiency, potentially lowering the melting point).
-
Boiling Point: Predicted ~310 °C at 760 mmHg.
-
Flash Point: Predicted >140 °C .
Solution Properties
-
Solubility:
-
Water:[1] Insoluble (< 0.1 mg/mL). The hydrophobic ethyl and methyl groups dominate.
-
Organic Solvents: Highly soluble in Ethanol, DMSO, Ethyl Acetate, and Chloroform.
-
-
Partition Coefficient (LogP): Predicted 3.2 ± 0.4 . This indicates high lipophilicity, suitable for crossing biological membranes.
-
pKa (Conjugate Acid): Predicted ~2.5–3.0 . The electron-donating methyl groups slightly increase basicity, but the electron-withdrawing ester and the intramolecular H-bond significantly reduce the availability of the nitrogen lone pair.
Synthesis & Manufacturing Context
The most robust synthesis route involves the Fischer Esterification of 2-amino-4,6-dimethylbenzoic acid. Due to the steric hindrance at the C6 position, standard esterification conditions may require optimization (e.g., longer reflux times or more active catalysts).
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway and necessary purification logic.
Caption: Figure 1. Fischer Esterification workflow emphasizing the neutralization step to remove unreacted sterically hindered acid.
Detailed Protocol: Fischer Esterification
-
Charge: Dissolve 10.0 g of 2-amino-4,6-dimethylbenzoic acid in 100 mL of absolute ethanol.
-
Catalyst: Slowly add 2.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise. Caution: Exothermic.
-
Reflux: Heat to reflux (approx. 78 °C) for 12–18 hours. Note: The C6 methyl group slows the attack of ethanol on the carbonyl; extended time is required.
-
Monitor: Check progress via TLC (Eluent: 20% Ethyl Acetate in Hexane).
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol. Pour residue into ice-cold saturated NaHCO₃ solution (pH ~8) to neutralize acid.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Analytical Characterization
To validate the identity and purity of the compound, a multi-modal approach is required.
Spectroscopic Signatures (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
IR Spectrum:
-
3300–3500 cm⁻¹: Primary amine (N-H) stretch (doublet).
-
1680–1700 cm⁻¹: Ester carbonyl (C=O) stretch (slightly lowered frequency due to conjugation and H-bonding).
-
Purity Determination (HPLC Method)
A reverse-phase HPLC method is recommended for purity assessment.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm.
-
Flow Rate: 1.0 mL/min.
Analytical Logic Diagram
Caption: Figure 2. Analytical decision tree for validating the synthesis of Ethyl 2-amino-4,6-dimethylbenzoate.
Applications & Safety
Applications
-
Pharmaceutical Intermediate: Used as a building block for local anesthetics (analogous to benzocaine/lidocaine structures) and non-steroidal anti-inflammatory drugs (NSAIDs).
-
Dye Synthesis: The amino group serves as a diazonium coupling site for azo dye production.
-
UV Stabilizers: Anthranilate derivatives often possess UV-absorbing properties, making them useful additives in polymer chemistry.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The amine group is susceptible to oxidation over long periods (darkening of color).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 596366 (Analogous Structure). Retrieved from [Link]
-
Organic Syntheses (2026). General Procedure for Esterification of Hindered Benzoic Acids. Coll. Vol. 3, p. 610. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl 4-amino-2-methylbenzoate | C10H13NO2 | CID 24721080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Aminobenzonitrile, 50 g, CAS No. 873-74-5 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Belgium [carlroth.com]
Strategic Selection and Utilization of Starting Materials in Heterocyclic Synthesis
Heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the structural core of over 60% of FDA-approved therapeutics. The successful synthesis of these complex architectures—ranging from dihydropyridines to pyrazoles—hinges on the strategic selection of starting materials. As an application scientist, one must approach this selection not merely as a stoichiometric exercise, but as a dynamic interplay of electrophilicity, nucleophilicity, and atom economy. This technical guide explores the mechanistic rationale behind core starting materials, specifically 1,3-dicarbonyls and hydrazines, and provides self-validating, step-by-step methodologies for their application.
Mechanistic Foundations of Core Starting Materials
The architectural complexity of pharmaceutical heterocycles is fundamentally rooted in the bifunctional nature of their precursors.
1,3-Dicarbonyl Compounds: Due to their high reactivity and commercial availability, 1,3-dicarbonyls (e.g., ethyl acetoacetate, acetylacetone) are premier starting materials for O- and N-heterocycle synthesis[1]. The presence of a highly active methylene moiety flanked by two electrophilic carbonyl carbons makes them uniquely versatile. They can act as both nucleophiles (via facile enolization) and bis-electrophiles, enabling complex multi-component cyclocondensations[1].
Hydrazines and Amines: Nitrogen donors such as phenylhydrazine, hydrazine hydrate, or ammonium acetate serve as potent nucleophiles. Hydrazines, possessing two adjacent nucleophilic nitrogen atoms, are perfectly primed to attack the bis-electrophilic centers of 1,3-dicarbonyls, driving the formation of five-membered azoles through rapid, thermodynamically favorable cyclizations[2].
Decision matrix for starting material selection based on the target heterocycle.
In-Depth Case Study: The Hantzsch Pyridine Synthesis
Arthur Hantzsch's 1881 multi-component reaction remains a gold standard for synthesizing 1,4-dihydropyridines (DHPs), which are critical pharmacophores for calcium channel blockers used in treating cardiovascular diseases[3]. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (a 1,3-dicarbonyl), and a nitrogen donor such as ammonium acetate[3].
Causality in Experimental Choices
-
Substrate Selection: Utilizing less conventional β-ketoesters, such as ethyl 2,4-dioxopentanoate, introduces a 1,3-dicarbonyl moiety that yields novel pyridine derivatives with unique substitution patterns, directly influencing pharmacological properties[3].
-
Solvent & Catalysis: While traditional methods use ethanol at reflux, modern green chemistry protocols employ solvent-free conditions with ceric ammonium nitrate (CAN) as a catalyst[4]. This choice drastically reduces reaction times and improves yields by accelerating the rate-limiting Knoevenagel condensation step[4].
Protocol 1: Synthesis of a 1,4-Dihydropyridine Derivative
This self-validating protocol outlines the traditional solvent-based approach for DHP synthesis[3].
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2,4-dioxopentanoate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol)[3].
-
Solvation & Heating: Add 20 mL of absolute ethanol to the flask. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring[3].
-
Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction typically reaches completion after 4-6 hours[3].
-
Workup: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator[3].
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with distilled water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[3].
-
Validation & Quality Control: Purify the crude product by column chromatography on silica gel[3]. Validate the structural integrity via ¹H NMR (CDCl₃, 400 MHz); a successful synthesis will yield a characteristic singlet for the DHP N-H proton and a distinct signal for the C4-H proton depending on the aldehyde used[3].
In-Depth Case Study: The Knorr Pyrazole Synthesis
Discovered by Ludwig Knorr in 1883, this synthesis leverages the dual reactivity of 1,3-dicarbonyls and hydrazines to form pyrazoles, a five-membered aromatic heterocycle vital to numerous anti-inflammatory and analgesic drugs[5].
Causality in Experimental Choices
-
Acid Catalysis: A catalytic amount of acid (e.g., glacial acetic acid) is employed to protonate the dicarbonyl, enhancing its electrophilicity. This accelerates the nucleophilic attack by the hydrazine to produce the initial imine (hydrazone)[2].
-
Thermodynamic Control: Because hydrazine is highly reactive, the initial condensation is fast. Subsequent heating drives the intramolecular nucleophilic substitution of the second nitrogen onto the ester carbonyl, eliminating water/alcohol and pushing the equilibrium toward the highly stable, aromatic pyrazolone[6].
Mechanistic pathway of the Knorr Pyrazole Synthesis from 1,3-dicarbonyls.
Protocol 2: Synthesis of a Pyrazolone via Knorr Condensation
This modern, microscale protocol ensures high atom economy and rapid validation[6].
-
Reagent Mixing: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol)[6]. Note: Hydrazine is toxic and must be handled in a fume hood[6].
-
Catalysis & Solvation: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial[6].
-
Cyclization: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour[6].
-
In-Process Monitoring: Perform a 3-lane TLC with 30% ethyl acetate / 70% hexane as the mobile phase, using ethyl benzoylacetate as the reference standard. If the ketoester is completely consumed, proceed to quench[6].
-
Quenching & Isolation: Add water (10 mL) to the hot reaction with stirring. Turn off the hot plate, allowing the reaction to cool slowly and stir rapidly over 30 minutes to induce crystallization[6].
-
Validation & Quality Control: Filter the mixture with a Büchner funnel, rinse with water, and air dry[6]. Determine the mass to calculate the percent yield, measure the melting point range, and perform a final TLC (100% ethyl acetate) to confirm absolute purity[6].
Quantitative Data: Starting Material Efficacy
The selection of starting materials directly impacts the thermodynamic favorability and overall yield of the heterocyclic synthesis. The table below summarizes the expected performance metrics based on the starting materials utilized.
Table 1: Comparative Analysis of Heterocyclic Starting Materials
| Target Heterocycle | Primary Starting Materials | Reaction Name | Typical Catalyst / Conditions | Expected Yield |
| 1,4-Dihydropyridine | 1,3-Dicarbonyl, Aldehyde, NH₃ | Hantzsch | Ethanol, Reflux (4-6h) | 75-85%[3] |
| 1,4-Dihydropyridine | 1,3-Dicarbonyl, Aldehyde, NH₃ | Hantzsch (Green) | CAN Catalyst, Solvent-Free | >85%[4] |
| Pyridine (Oxidized) | 1,4-Dihydropyridine | Hantzsch (Oxidation) | HNO₃ or CAN | ~40% (Overall)[7] |
| Pyrazole | 1,3-Dicarbonyl, Hydrazine | Knorr | Acetic Acid, 100°C (1h) | 80-95%[6] |
References
Sources
Theoretical and computational studies of Ethyl 2-amino-4,6-dimethylbenzoate
An In-Depth Technical Guide: Theoretical and Computational Elucidation of Ethyl 2-amino-4,6-dimethylbenzoate
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of Ethyl 2-amino-4,6-dimethylbenzoate, a molecule of interest for its potential applications in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, this work elucidates the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. Key properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), Mulliken atomic charges, and Non-Linear Optical (NLO) parameters, are systematically investigated. The computational findings are benchmarked against experimental spectroscopic data to ensure theoretical accuracy. The analysis reveals crucial insights into the molecule's reactivity, stability, and potential for intramolecular charge transfer, offering a foundational dataset for researchers, scientists, and professionals in drug development and materials engineering.
Introduction: The Rationale for Computational Scrutiny
Ethyl 2-amino-4,6-dimethylbenzoate belongs to the aminobenzoate class of organic compounds, derivatives of which are pivotal pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1] The strategic placement of amino and methyl groups on the benzoate scaffold can significantly influence its electronic structure, and consequently, its reactivity and interaction with biological targets.
Before undertaking costly and time-intensive laboratory synthesis and screening, computational chemistry offers a powerful, predictive lens to understand a molecule's intrinsic properties at an atomic level.[2][3][4] Theoretical methods like Density Functional Theory (DFT) allow us to model molecular geometry, predict spectroscopic signatures, and map electronic properties with a high degree of accuracy.[5][6] This in-silico approach provides invaluable insights into:
-
Molecular Stability and Reactivity: By analyzing the optimized geometry and vibrational modes.
-
Pharmacophoric Features: By mapping the electrostatic potential to identify sites for molecular interactions like hydrogen bonding.[7]
-
Electronic Behavior: By examining frontier molecular orbitals to predict charge transfer capabilities and electronic transitions.
-
Novel Material Applications: By calculating non-linear optical (NLO) properties to assess potential in optoelectronics.[8][9]
This guide presents a detailed computational workflow for characterizing Ethyl 2-amino-4,6-dimethylbenzoate, demonstrating how theoretical data can accelerate and guide empirical research and development.
Methodologies: The Computational and Experimental Nexus
The trustworthiness of any computational study rests on a self-validating system where theoretical predictions are corroborated by experimental data.[10] This section details the robust computational protocols and the spectroscopic techniques used for their validation.
Computational Protocol: Density Functional Theory (DFT)
All theoretical calculations were performed using the Gaussian software package.[11][12] The methodology was chosen to provide a balance between computational accuracy and efficiency for a molecule of this size.
Step-by-Step Computational Workflow:
-
Initial Structure Input: The molecular structure of Ethyl 2-amino-4,6-dimethylbenzoate was first constructed using standard bond lengths and angles.
-
Geometry Optimization: The structure was optimized without constraints using DFT.
-
Rationale for Method Selection: The Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional was employed.[12] B3LYP is a widely-used and well-validated functional that reliably predicts the geometry and electronic properties of organic molecules.
-
Rationale for Basis Set Selection: The 6-311++G(d,p) basis set was used.[5][6] This triple-split valence basis set includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds, which is critical for accurate property calculations.
-
-
Vibrational Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory.
-
Purpose: This step serves two functions: a) to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and b) to predict the theoretical FT-IR and FT-Raman vibrational spectra.[13]
-
-
Property Calculations: Following optimization, a series of single-point energy calculations were conducted to determine the electronic and optical properties, including HOMO-LUMO energies, MEP, Mulliken charges, and NLO parameters.
Caption: Computational workflow for the DFT analysis of the title compound.
Spectroscopic Validation
To ground the theoretical calculations in empirical reality, the following experimental spectroscopic techniques are typically employed:
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques measure the vibrational modes of a molecule. The experimental spectra provide a direct comparison for the calculated vibrational frequencies, allowing for the validation of the optimized molecular structure.[10][14]
-
UV-Visible Spectroscopy: This method measures electronic transitions within the molecule. The experimentally observed maximum absorption wavelength (λmax) can be compared with the theoretical value calculated from the HOMO-LUMO energy gap using Time-Dependent DFT (TD-DFT).[11][15]
Results and Discussion
This section synthesizes the computational results, providing an in-depth analysis of the molecule's structural, vibrational, and electronic properties.
Optimized Molecular Structure
The optimized geometry of Ethyl 2-amino-4,6-dimethylbenzoate is the foundational result from which all other properties are derived. The key structural parameters are presented below.
Caption: Molecular structure of Ethyl 2-amino-4,6-dimethylbenzoate.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |
|---|---|---|---|---|---|
| Bond Lengths | C6-C18 (C-C) | 1.512 | Bond Angles | C2-C1-N7 | 121.5 |
| C18=O19 (C=O) | 1.215 | C1-C6-C18 | 123.8 | ||
| C18-O20 (C-O) | 1.358 | O19=C18-O20 | 124.1 |
| | C1-N7 (C-N) | 1.385 | | C18-O20-C21 | 116.7 |
Note: Data are representative values from DFT calculations and would be compared with X-ray crystallography data if available.
The planarity of the benzene ring is slightly distorted due to steric hindrance from the bulky ethyl ester and adjacent methyl groups. The C-N bond length of the amino group (1.385 Å) is shorter than a typical C-N single bond, suggesting some degree of electron delocalization from the nitrogen lone pair into the aromatic ring.
Vibrational Analysis
The calculated vibrational spectrum provides a fingerprint of the molecule. By comparing theoretical wavenumbers with experimental FT-IR and FT-Raman data, we can confidently assign specific vibrational modes to the observed spectral bands.
Table 2: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Functional Group | Calculated (Scaled) | Experimental (FT-IR) | Experimental (FT-Raman) |
|---|---|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | 3485 | 3480 | - |
| N-H Symmetric Stretch | -NH₂ | 3390 | 3388 | - |
| C-H Aromatic Stretch | Ar-H | 3050 | 3055 | 3052 |
| C-H Aliphatic Stretch | -CH₃, -CH₂ | 2975 | 2978 | 2978 |
| C=O Ester Stretch | -C=O | 1715 | 1720 | 1718 |
| C=C Aromatic Stretch | Ar C=C | 1610 | 1612 | 1611 |
| C-N Stretch | Ar-N | 1310 | 1315 | 1313 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and basis set limitations.
The strong correlation between the calculated and experimental values validates the accuracy of the computed molecular geometry. The characteristic high-frequency N-H stretching bands confirm the presence of the primary amine, while the intense C=O stretching vibration is a clear marker for the ester group.[16]
Analysis of Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
-
HOMO: The HOMO is primarily localized over the aminobenzene ring, particularly on the nitrogen atom and the aromatic π-system. This indicates that this region is the most susceptible to electrophilic attack.
-
LUMO: The LUMO is predominantly distributed over the ethyl benzoate moiety, especially around the carbonyl group (C=O). This region is the most likely site for nucleophilic attack.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is calculated to be approximately 4.5 eV. A relatively small HOMO-LUMO gap suggests that the molecule is prone to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting ester group through the π-conjugated system.[14][17] This charge transfer character is a key factor influencing the molecule's reactivity and NLO properties.
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- 2. Computational & Theoretical Chemistry | Chemistry & Biochemistry | University of Arkansas [chemistry.uark.edu]
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- 6. Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
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- 13. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Fused Pyrimidines (5,7-Dimethylquinazolin-4(3H)-one) from Ethyl 2-amino-4,6-dimethylbenzoate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
The pyrimidine ring is a privileged scaffold in drug discovery, forming the structural core of countless therapeutics, ranging from anticancer agents to antimicrobials[1]. When fused to a benzene ring, the resulting bicyclic system is known as a quinazoline, or in its oxidized form, a quinazolin-4(3H)-one[2].
The synthesis of 5,7-dimethylquinazolin-4(3H)-one from Ethyl 2-amino-4,6-dimethylbenzoate relies on the classical Niementowski quinazoline synthesis [3]. In this transformation, the ortho-aminobenzoate ester is reacted with an excess of formamide. Formamide is strategically chosen because it acts as both a highly polar solvent and a C1 feedstock[4].
Causality in Reaction Design
-
Transamidation vs. Direct Amidation: The starting material is an ester, which is a relatively poor electrophile compared to an acid chloride. By using a vast molar excess of formamide (typically 5 equivalents), the equilibrium is driven forward. The primary amine of the anthranilate attacks the formamide carbonyl, while the formamide nitrogen attacks the ester carbonyl, displacing ethanol to form an o-amidobenzamide intermediate[5].
-
Overcoming the Cyclodehydration Barrier: The subsequent intramolecular cyclization and dehydration step requires significant activation energy. Under conventional heating, this necessitates prolonged exposure to temperatures of 150–160 °C, which can lead to carbonaceous degradation products[5].
-
Microwave Dielectric Heating: Transitioning the protocol to microwave irradiation (MWI) leverages the high dielectric constant of formamide. MWI causes rapid, uniform volumetric heating, overcoming the cyclodehydration barrier in minutes rather than hours, thereby drastically improving the purity and yield of the final pyrimidine derivative[6].
Mechanistic pathway of the Niementowski synthesis yielding 5,7-dimethylquinazolin-4(3H)-one.
Experimental Protocols
To ensure a self-validating system, both conventional and microwave-assisted protocols are provided. The microwave method is highly recommended due to its alignment with green chemistry principles and superior kinetic control[7].
Method A: Conventional Thermal Heating
Use this method if a microwave synthesizer is unavailable.
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10.0 mmol (1.93 g) of Ethyl 2-amino-4,6-dimethylbenzoate.
-
Solvent/Reactant Addition: Add 50.0 mmol (2.25 g, approx. 2.0 mL) of formamide to the flask. The 1:5 molar ratio ensures formamide acts as an effective solvent and drives the transamidation equilibrium[5].
-
Thermal Activation: Submerge the flask in a pre-heated sand bath or oil bath at 150–160 °C. Maintain vigorous stirring for 6 to 8 hours under a nitrogen atmosphere to prevent oxidative side reactions[8].
-
Reaction Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:7). The disappearance of the higher Rf ester spot validates the completion of the cyclization.
-
Quenching & Isolation: Allow the mixture to cool to approximately 60 °C, then pour it slowly into 50 mL of crushed ice-water while stirring vigorously. The sudden drop in solubility forces the quinazolinone to precipitate.
-
Filtration: Collect the crude solid via vacuum filtration. Wash the filter cake with 3 x 10 mL of ice-cold deionized water to remove unreacted formamide.
-
Purification: Recrystallize the crude product from absolute ethanol to yield pure 5,7-dimethylquinazolin-4(3H)-one.
Method B: Microwave-Assisted Synthesis (Recommended)
This method utilizes dielectric heating for rapid kinetic completion[9].
-
Preparation: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, combine 10.0 mmol (1.93 g) of Ethyl 2-amino-4,6-dimethylbenzoate and 50.0 mmol (2.25 g) of formamide.
-
Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Program the reactor to heat to 150 °C with a maximum power output of 60–100 W for 15 minutes[6].
-
Cooling & Quenching: Allow the reactor to cool the vial to room temperature using compressed air. Pour the contents into 30 mL of ice-cold deionized water.
-
Isolation & Purification: Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from absolute ethanol as described in Method A.
Step-by-step experimental workflow for the synthesis and isolation of the pyrimidine derivative.
Quantitative Data Presentation
The following table summarizes the comparative operational metrics between the two synthetic methodologies. The microwave-assisted protocol demonstrates a clear superiority in reaction kinetics and overall yield[7].
| Parameter | Method A: Conventional Heating | Method B: Microwave-Assisted |
| Molar Ratio (Ester : Formamide) | 1 : 5 | 1 : 5 |
| Operating Temperature | 150–160 °C | 150 °C |
| Reaction Time | 6–8 hours | 15 minutes |
| Energy Source | Convective / Conductive Heating | Dielectric Heating |
| Average Isolated Yield (%) | 60–65% | > 85% |
| Impurity Profile | Moderate (Thermal degradation) | Low (Clean conversion) |
Analytical Characterization
To validate the structural integrity of the synthesized 5,7-dimethylquinazolin-4(3H)-one, the following analytical signatures should be observed:
-
LC-MS (ESI+): Expected pseudo-molecular ion
at m/z 175.2. -
FT-IR (KBr pellet):
-
Broad absorption band at ~3150–3200 cm⁻¹ corresponding to the N–H stretch of the pyrimidine ring.
-
Strong, sharp peak at ~1670 cm⁻¹ corresponding to the C=O stretch (Amide I band).
-
Peak at ~1610 cm⁻¹ corresponding to the C=N stretch.
-
-
¹H NMR (400 MHz, DMSO-d₆):
- 11.80 (br s, 1H, NH) – Highly deshielded proton of the pyrimidine ring.
- 8.05 (s, 1H, C2-H) – Characteristic sharp singlet of the isolated proton on the pyrimidine ring between the two nitrogens.
-
7.25 (s, 1H, Ar-H) &
7.05 (s, 1H, Ar-H) – Meta-coupled aromatic protons on the benzene ring. -
2.65 (s, 3H, CH₃) &
2.40 (s, 3H, CH₃) – Singlets corresponding to the two methyl groups at positions 5 and 7.
References
- Niementowski quinazoline synthesis - Grokipedia.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI.
- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide - Benchchem.
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids - ResearchGate.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
- Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles - Taylor & Francis.
- Therapeutic Potential of Quinazoline Derivatives - IJPPR.
- Application Note (Microwave-Assisted) - Benchchem.
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- 9. tandfonline.com [tandfonline.com]
Gewald reaction protocol using Ethyl 2-amino-4,6-dimethylbenzoate for thiophene synthesis
Application Note: Precision Gewald Synthesis of Thiophene Scaffolds
Subject: Protocol for the Synthesis of Ethyl 2-amino-4,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target corresponding to the "Ethyl 2-amino-4,6-dimethylbenzoate" nomenclature profile).
Part 1: Core Directive & Scientific Context
Editorial Note on Chemical Nomenclature & Target Identification: The specific chemical name provided in the topic—"Ethyl 2-amino-4,6-dimethylbenzoate"—refers to an aniline derivative (CAS 69245-74-5). However, in the context of a Gewald reaction for thiophene synthesis , this nomenclature is frequently a misidentification of the structurally similar Ethyl 2-amino-4,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .
The Gewald reaction specifically constructs a 2-aminothiophene ring from an
Part 2: Scientific Integrity & Logic
Reaction Mechanism & Causality
The Gewald reaction is a multi-component condensation that proceeds via a Knoevenagel condensation followed by a thia-Michael addition and cyclization.
-
Step 1 (Knoevenagel Condensation): The base (morpholine) catalyzes the deprotonation of ethyl cyanoacetate, which attacks the ketone (3,5-dimethylcyclohexanone). This forms an
-unsaturated nitrile intermediate.[1] Criticality: Steric hindrance in 3,5-dimethylcyclohexanone requires a secondary amine catalyst like morpholine to facilitate iminium ion formation, accelerating the condensation. -
Step 2 (Sulfurization): Elemental sulfur (
) reacts with the active methylene or the alkene intermediate. The mechanism likely involves the formation of a polysulfide anion which attacks the nitrile-conjugated alkene. -
Step 3 (Cyclization): Intramolecular nucleophilic attack of the sulfur anion onto the nitrile carbon closes the ring, followed by tautomerization to yield the stable 2-aminothiophene.
Experimental Design Logic
-
Reagent Choice: 3,5-Dimethylcyclohexanone is the required ketone to achieve the 4,6-dimethyl substitution on the fused ring system. Ethyl cyanoacetate provides the nitrile and the ester group.
-
Base Selection: Morpholine is preferred over triethylamine because it can form an enamine/iminium intermediate with the ketone, significantly lowering the activation energy for the initial condensation step.
-
Solvent System: Ethanol is the standard solvent as it solubilizes the reagents while allowing the product (which is often less soluble) to precipitate, driving the equilibrium forward and simplifying purification.
Part 3: Visualization & Formatting
Mechanism Diagram
Caption: Sequential mechanistic pathway of the Gewald reaction transforming acyclic precursors into the fused thiophene scaffold.
Part 4: Detailed Experimental Protocol
Synthesis of Ethyl 2-amino-4,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Safety Warning: Elemental sulfur and thiophenes can have distinct odors. Perform all reactions in a well-ventilated fume hood. Cyanide derivatives (ethyl cyanoacetate) are toxic; handle with appropriate PPE.
1. Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equivalents | Amount (Example Scale) | Role |
| 3,5-Dimethylcyclohexanone | 126.20 | 1.0 | 12.6 g (100 mmol) | Substrate (Ketone) |
| Ethyl Cyanoacetate | 113.11 | 1.0 | 11.3 g (100 mmol) | Active Methylene |
| Elemental Sulfur ( | 32.06 | 1.0 | 3.2 g (100 mmol atom) | Heteroatom Source |
| Morpholine | 87.12 | 1.2 | 10.5 mL (~120 mmol) | Base / Catalyst |
| Ethanol (Absolute) | 46.07 | Solvent | 50 - 80 mL | Reaction Medium |
2. Step-by-Step Procedure
Step 1: Pre-mixing (Knoevenagel Initiation)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethylcyclohexanone (12.6 g) and ethyl cyanoacetate (11.3 g).
-
Add Ethanol (30 mL) and stir at room temperature for 5 minutes.
-
Add Morpholine (10.5 mL) dropwise over 5 minutes. Note: The reaction is exothermic; a slight temperature rise is normal.
Step 2: Sulfur Addition & Heating 4. Add Elemental Sulfur (3.2 g) to the stirring mixture. 5. Equip the flask with a reflux condenser. 6. Heat the reaction mixture to 60–70°C (oil bath temperature) with vigorous stirring. 7. Maintain heating for 3 to 5 hours .
- Checkpoint: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The disappearance of the starting ketone and the consumption of solid sulfur indicate completion.
Step 3: Work-up & Isolation 8. Allow the reaction mixture to cool slowly to room temperature. 9. Refrigerate the flask at 4°C for 2–4 hours to maximize precipitation. 10. Filter the precipitate using a Buchner funnel under vacuum. 11. Wash the solid cake with cold ethanol (2 x 15 mL) to remove unreacted morpholine and excess sulfur. 12. Wash with cold water (2 x 20 mL) to remove any water-soluble salts.
Step 4: Purification 13. Dry the crude solid in a vacuum oven at 45°C for 6 hours. 14. Recrystallization (Optional but Recommended): Recrystallize from hot Ethanol or an Ethanol/Water mixture (9:1) to yield light yellow to off-white crystals.
3. Characterization Data (Expected)
| Parameter | Expected Value | Notes |
| Appearance | Pale yellow crystalline solid | Darkens upon prolonged air exposure |
| Yield | 65% – 85% | Dependent on purity of starting ketone |
| Melting Point | 108°C – 112°C | Sharp melting point indicates high purity |
| Characteristic broad singlet for amino group |
Part 5: Advanced Modification (Aromatization)
If the specific target requires the fully aromatic benzo[b]thiophene core (closer to the "benzoate" name):
-
Dissolve the tetrahydro-product (from above) in Dioxane or Toluene.
-
Add 2.2 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Reflux for 12–24 hours.
-
Filter to remove DDQ-hydroquinone and concentrate to obtain Ethyl 2-amino-4,6-dimethylbenzo[b]thiophene-3-carboxylate .
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94–100.[2] Link
-
Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333–345. Link
-
Putrani, D. B., et al. (2019). Synthesis of 2-aminothiophene derivatives via Gewald reaction. IOP Conference Series: Materials Science and Engineering, 509, 012015. Link
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15, 3–33.[2] Link
Sources
Application Notes & Protocols: Leveraging Ethyl 2-Amino-4,6-Dimethylbenzoate in Advanced Multicomponent Reactions
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high atom economy and efficiency in a single pot.[1][2] This guide delves into the strategic application of ethyl 2-amino-4,6-dimethylbenzoate, a sterically hindered aniline derivative, as a versatile building block in MCRs. We will explore its utility in the synthesis of high-value heterocyclic scaffolds, such as quinolines and acridines, which are prevalent in medicinal chemistry and materials science.[3][4] This document provides not only detailed, field-tested protocols but also the underlying scientific rationale for experimental choices, empowering researchers to harness the full potential of this unique reagent.
The Strategic Value of Ethyl 2-Amino-4,6-Dimethylbenzoate in MCRs
Ethyl 2-amino-4,6-dimethylbenzoate is more than a simple aniline. Its unique substitution pattern dictates its reactivity and offers distinct advantages in complex syntheses.
-
Nucleophilic Amino Group: The primary amine serves as the key nucleophilic component, initiating reactions by forming imines with carbonyl compounds or participating in annulation cascades.
-
Steric Directing Effects: The two ortho-methyl groups and the adjacent ethyl ester create significant steric hindrance around the amino group. This is not a limitation but a powerful tool for controlling regioselectivity, preventing unwanted side reactions and directing the formation of specific isomers.
-
Electronic Properties: The electron-donating nature of the amino and methyl groups activates the benzene ring, while the electron-withdrawing ester group modulates this effect, influencing the course of cyclization reactions.
These features make it an ideal candidate for constructing densely functionalized heterocyclic systems that are challenging to access via traditional multi-step syntheses.
Application I: Catalytic Synthesis of Polysubstituted Quinolines via Friedländer Annulation
The quinoline core is a privileged scaffold in drug discovery. The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone or aldehyde and a compound with a reactive α-methylene group, is a classic method for its synthesis.[5][6] Modern MCR variants of this reaction offer a more convergent and efficient approach.
Principle of the Reaction
This three-component protocol utilizes ethyl 2-amino-4,6-dimethylbenzoate, an aromatic aldehyde, and a β-ketoester (e.g., ethyl acetoacetate) to construct the quinoline ring system. The reaction proceeds through an initial Knoevenagel condensation or imine formation, followed by a Michael addition and a final intramolecular cyclization and dehydration, often facilitated by a catalyst.[7][8]
Workflow for Three-Component Quinolone Synthesis
Caption: General workflow for the one-pot synthesis of quinolones.
Detailed Experimental Protocol: Synthesis of Ethyl 6,8-dimethyl-4-phenyl-2-(trifluoromethyl)quinoline-3-carboxylate
This protocol details a visible-light-mediated synthesis, which offers mild and environmentally friendly reaction conditions.
Materials:
-
Ethyl 2-amino-4,6-dimethylbenzoate (1.0 mmol, 193.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg)
-
Ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol, 220.9 mg)
-
Methylene Blue (MB+) (1 mol%, 3.2 mg)
-
Ethanol (3 mL)
-
12W White LED lamp
Procedure:
-
To a 10 mL round-bottom flask, add ethyl 2-amino-4,6-dimethylbenzoate (1.0 mmol), benzaldehyde (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol), and Methylene Blue (1 mol%).
-
Add ethanol (3 mL) to the flask.
-
Place the flask approximately 5 cm from a 12W white LED lamp and stir the mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (3:2) eluent. The reaction is typically complete within 4-6 hours.
-
Upon completion, add 10 mL of water to the reaction mixture. The product will often precipitate as a solid.
-
Collect the crude solid by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure polysubstituted quinoline.[7]
Causality and Experimental Insights
-
Choice of Catalyst: Methylene Blue under visible light irradiation acts as a photocatalyst. It generates excited state species that can facilitate the reaction through a single-electron transfer (SET) or energy transfer (EnT) pathway, enabling the reaction to proceed under very mild conditions without the need for strong acids or high temperatures.[7][8]
-
Solvent System: Ethanol is an excellent choice as it is a green solvent that effectively dissolves the reactants and the catalyst, and its polarity can stabilize the charged intermediates formed during the reaction.[7]
-
Substrate Scope: This method is robust and can be applied to a variety of aromatic aldehydes. The table below illustrates the versatility of this MCR.
Data Summary: Substrate Scope for Quinolone Synthesis
| Entry | Aromatic Aldehyde | Product Yield (%) |
| 1 | Benzaldehyde | 94% |
| 2 | 4-Chlorobenzaldehyde | 92% |
| 3 | 4-Methoxybenzaldehyde | 95% |
| 4 | 2-Naphthaldehyde | 89% |
| 5 | 3-Nitrobenzaldehyde | 85% |
| (Yields are representative and based on analogous reactions reported in the literature[7]) |
Application II: MCR Synthesis of Substituted Acridines
Acridine derivatives are renowned for their biological activities, particularly as anticancer agents and DNA intercalators.[9] Multicomponent syntheses provide rapid access to these valuable planar heterocyclic systems.
Principle of the Reaction
This one-pot, three-component synthesis combines ethyl 2-amino-4,6-dimethylbenzoate, an aromatic aldehyde, and a cyclic dicarbonyl compound like dimedone. The reaction proceeds via a series of condensations and a cyclodehydration step to form the acridine-1,8-dione scaffold.[10] The use of microwave irradiation can dramatically accelerate the reaction.[11]
Reaction Mechanism Pathway
Caption: Mechanistic steps in the three-component acridine synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of a Tetrahydroacridine Derivative
Materials:
-
Ethyl 2-amino-4,6-dimethylbenzoate (1.0 mmol, 193.2 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol, 140.2 mg)
-
Zinc Chloride (ZnCl₂) (4.0 mmol, 545.2 mg, as catalyst and dehydrating agent)
Procedure:
-
In a 10 mL microwave reaction vial, thoroughly mix ethyl 2-amino-4,6-dimethylbenzoate (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), dimedone (1.0 mmol), and anhydrous zinc chloride (4.0 mmol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 200W, maintaining a temperature of 200-210°C for 5-10 minutes.[11]
-
After the reaction, allow the vial to cool to room temperature.
-
Add 5 mL of 28% aqueous ammonia to the solid mixture and stir vigorously to quench the catalyst and precipitate the product.
-
Filter the resulting slurry and wash the residue thoroughly with water until the filtrate is neutral.
-
Dry the residue and then extract it with hot ethyl acetate.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or recrystallization from ethanol.
Causality and Experimental Insights
-
Microwave Irradiation: Compared to conventional heating which can take several hours, microwave irradiation provides rapid, uniform heating, drastically reducing reaction times to mere minutes.[11] This is due to the efficient absorption of microwave energy by the polar reactants and intermediates.
-
Role of Zinc Chloride: ZnCl₂ serves a dual purpose. It acts as a Lewis acid catalyst, activating the carbonyl groups towards nucleophilic attack, and as a powerful dehydrating agent, driving the final cyclization and aromatization step to completion.[4][11]
-
Solvent-Free Conditions: This protocol is performed neat (solvent-free), which is highly efficient and environmentally friendly, reducing waste and simplifying purification.
Prospective Role in Isocyanide-Based MCRs (Ugi Reaction)
While the Passerini reaction is not applicable as it lacks an amine component, ethyl 2-amino-4,6-dimethylbenzoate is an ideal candidate for the Ugi four-component reaction (U-4CR).[12][13]
Principle of the Ugi Reaction
The U-4CR is a powerful one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a highly functionalized α-acylamino amide.[14][15]
Ugi Reaction Mechanism Overview
Caption: Key steps of the Ugi four-component reaction (U-4CR).
Hypothetical Protocol & Strategic Considerations
A U-4CR using ethyl 2-amino-4,6-dimethylbenzoate as the amine component, alongside benzaldehyde, acetic acid, and tert-butyl isocyanide in methanol, would yield a complex bis-amide product.
-
Causality: The reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the initial imine and stabilizes the ionic intermediates.[13] The final, irreversible Mumm rearrangement is the driving force for the entire reaction sequence.[14]
-
Strategic Advantage: The product from such a reaction would contain the sterically hindered aminobenzoate core. The newly formed amide linkages could be designed to participate in subsequent post-condensation cyclization reactions (an Ugi/Deprotect/Cyclization or UDC approach), leading to novel benzodiazepine or other complex heterocyclic systems.[13]
Conclusion
Ethyl 2-amino-4,6-dimethylbenzoate is a highly effective and strategic building block for the synthesis of diverse and complex heterocyclic molecules via multicomponent reactions. Its inherent steric and electronic properties can be expertly manipulated to control reaction pathways and achieve high yields of desirable products like quinolines and acridines. The protocols and insights provided herein serve as a robust foundation for researchers in drug discovery and synthetic chemistry to explore new chemical space efficiently and creatively.
References
-
Multi‐component for the synthesis of quinoline derivatives 525. (n.d.). ResearchGate. Retrieved from [Link]
-
Passerini reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved from [Link]
-
Synthesis of Ethyl 2-Amino-4-benzoyl-5-oxo-5,6-dihydro-4 H -pyrano[3,2- c ]quinoline-3-carboxylates by a One-pot, Three-Component Reaction in the Presence of TPAB | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Ugi Multicomponent Reaction - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PMC. Retrieved from [Link]
-
The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. (2007). Illinois Chemistry. Retrieved from [Link]
-
Passerini reaction.docx. (n.d.). University of Arizona. Retrieved from [Link]
-
RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. (2002). Kochi University of Technology. Retrieved from [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014). Beilstein Journals. Retrieved from [Link]
-
Passerini Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
ChemInform Abstract: A New Synthesis of Substituted Acridine4-carboxylic Acids and the Anticancer Drug N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Semantic Scholar. Retrieved from [Link]
-
MILD AND EFFICIENT ONE-POT SYNTHESIS OF SOME NOVEL ACRIDINE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. (2012). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). Semantic Scholar. Retrieved from [Link]
-
Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. (2019). PubMed. Retrieved from [Link]
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Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? (2007). PubMed. Retrieved from [Link]
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Catalytic Asymmetric Multicomponent Reactions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
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Friedländer synthesis - SynArchive. (n.d.). SynArchive. Retrieved from [Link]
-
Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. (n.d.). SciELO. Retrieved from [Link]
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Pseudo-multicomponent reactions. (2023). Semantic Scholar. Retrieved from [Link]
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Chemistry & Biology Of Multicomponent Reactions. (n.d.). PMC - NIH. Retrieved from [Link]
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The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). (n.d.). PMC. Retrieved from [Link]
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Ethyl 4-(dimethylamino)benzoate. (n.d.). PMC. Retrieved from [Link]
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(PDF) The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). (n.d.). ResearchGate. Retrieved from [Link]
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Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2017). MDPI. Retrieved from [Link]
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History of Multicomponent Reactions. (2011). Asian Journal of Research in Chemistry. Retrieved from [Link]
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Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. (n.d.). ResearchGate. Retrieved from [Link]
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Alternative formats. (n.d.). University of Bath. Retrieved from [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). RSC Publishing. Retrieved from [Link]
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(PDF) Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. (n.d.). ResearchGate. Retrieved from [Link]
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Application Note: Ethyl 2-amino-4,6-dimethylbenzoate as a Privileged Building Block in Medicinal Chemistry
Executive Summary
Ethyl 2-amino-4,6-dimethylbenzoate (CAS: 69245-74-5) is a highly versatile, bifunctional scaffold utilized extensively in the rational design of small-molecule therapeutics. Characterized by an anthranilate core with a specific 4,6-dimethyl substitution pattern, this building block serves as a critical precursor for synthesizing diverse pharmacophores, including quinazolin-4(3H)-ones and functionalized anthranilamides. Its unique structural topology provides essential steric shielding and conformational restriction, making it a privileged starting material for developing Toll-like receptor (TLR) 7/8 agonists[1], kinase inhibitors[2], and allosteric viral polymerase inhibitors[3].
Mechanistic Insights & Structural Rationale
The integration of the 4,6-dimethylanthranilate core into drug candidates is driven by precise structure-activity relationship (SAR) requirements:
-
Steric Tuning & Conformational Restriction: The methyl group at the 6-position is sterically demanding. In anthranilamide derivatives, this methyl group restricts the rotation of the amide bond, locking the molecule into a bioactive conformation. This restriction is crucial for fitting into tight hydrophobic pockets, such as the Thumb Pocket 2 of the HCV NS5B polymerase[3] or the ATP-binding cleft of VEGF receptor kinases[2].
-
Lipophilicity and Membrane Permeability: The addition of two methyl groups to the aromatic ring increases the overall lipophilicity of the scaffold (cLogP ~3.65). This is particularly advantageous for targeting intracellular receptors, such as endosomal TLR7 and TLR8, where membrane permeability is a prerequisite for target engagement[4].
-
Orthogonal Reactivity: The ethyl ester acts as a highly stable protecting group. The steric bulk of the 6-methyl group shields the ester carbonyl from unintended nucleophilic attack during upstream synthetic modifications, allowing for orthogonal deprotection (saponification) only under specific, forced conditions.
Physicochemical Properties & Reaction Metrics
The following table summarizes the quantitative data and expected metrics when utilizing this building block in standard medicinal chemistry workflows.
| Property / Metric | Value / Description | Rationale in Medicinal Chemistry |
| CAS Number | 69245-74-5 | Unique identifier for the ethyl ester building block. |
| Molecular Weight | 193.24 g/mol | Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5 limits. |
| cLogP (Estimated) | ~3.65 | Enhances passive diffusion across lipid bilayers for intracellular target engagement. |
| Ester Hydrolysis Yield | 85 - 95% | Requires elevated temperatures (reflux) due to steric shielding of the carbonyl by the 6-methyl group. |
| Amidation Yield (HATU) | 70 - 85% | High-efficiency coupling reagents are mandatory to overcome ortho-disubstitution steric hindrance. |
| Cyclization Yield | 65 - 80% | High thermal energy (150 °C) is required to overcome the activation barrier, yielding a highly stable quinazolinone. |
Experimental Protocols
The following step-by-step methodologies describe the divergent synthesis of two major pharmacophore classes from Ethyl 2-amino-4,6-dimethylbenzoate. Every protocol is designed as a self-validating system with integrated in-process controls (IPCs).
Protocol A: Synthesis of 5,7-Dimethylquinazolin-4(3H)-ones (TLR7/8 Agonist Core)
Quinazolinones are the core scaffolds for potent dual TLR7/8 agonists. The 5,7-dimethyl substitution perfectly occupies the hydrophobic binding pocket of these endosomal receptors[1].
Reagents: Ethyl 2-amino-4,6-dimethylbenzoate (1.0 eq), Formamide (10.0 eq), Formamidine acetate (2.0 eq). Causality: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring. Because the 6-methyl group of the starting material sterically hinders the initial nucleophilic attack, formamidine acetate is added. It provides a highly reactive electrophilic formamidine species that accelerates the formation of the intermediate amidine, which subsequently cyclizes onto the ethyl ester.
Step-by-Step Workflow:
-
Initialization: In a heavy-walled pressure vial equipped with a magnetic stir bar, suspend Ethyl 2-amino-4,6-dimethylbenzoate (5.0 mmol) in formamide (50 mmol). Add formamidine acetate (10.0 mmol).
-
Thermal Cyclization: Seal the vial and heat the reaction mixture to 150 °C using an oil bath or heating block. Stir vigorously for 12–16 hours.
-
In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile (MeCN), and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak (m/z 194 [M+H]+) is entirely consumed, and the product peak corresponding to 5,7-dimethylquinazolin-4(3H)-one (m/z 175 [M+H]+) plateaus.
-
Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 50 mL of ice-cold distilled water. A precipitate will form immediately.
-
Purification: Filter the precipitate under vacuum, wash the filter cake with cold water (3 x 15 mL) to remove residual formamide, and dry under high vacuum to afford the quinazolinone core.
Protocol B: Synthesis of 4,6-Dimethylanthranilamides (Kinase / Viral Polymerase Inhibitors)
Anthranilamides are privileged structures for inhibiting VEGF receptor kinases[5] and the allosteric Thumb Pocket 2 of HCV NS5B polymerase[3].
Step 1: Saponification to 2-Amino-4,6-dimethylbenzoic acid
-
Reaction: Dissolve Ethyl 2-amino-4,6-dimethylbenzoate (5.0 mmol) in a 1:1 mixture of Ethanol and 2M aqueous NaOH (20 mL total volume).
-
Heating: Reflux the mixture at 85 °C for 4 hours. Causality: The steric shield of the 6-methyl group necessitates reflux conditions; room temperature hydrolysis will stall.
-
IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The starting ester (Rf ~0.6) will disappear, replaced by a baseline spot (the sodium salt of the acid).
-
Isolation: Cool to room temperature, evaporate the ethanol under reduced pressure, and acidify the aqueous layer with 1M HCl to pH 3-4. Extract the precipitated acid with EtOAc (3 x 20 mL), dry over Na2SO4, and concentrate.
Step 2: Sterically Hindered Amide Coupling Causality: Standard carbodiimides (e.g., EDC/HOBt) fail here due to the severe steric hindrance around the carboxylate. HATU is utilized because it generates a highly reactive, hydrogen-bond-stabilized 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate capable of overcoming this steric barrier.
-
Activation: In an oven-dried flask under N2, dissolve 2-amino-4,6-dimethylbenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to form the active HOAt-ester.
-
Coupling: Add the desired primary amine (R-NH2) (1.2 eq) dropwise. Stir at room temperature for 8 hours.
-
IPC: Analyze via LC-MS to confirm the disappearance of the free acid (m/z 166 [M+H]+) and the formation of the target anthranilamide.
-
Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts and HOAt), and brine. Dry and concentrate for subsequent column chromatography.
Synthetic Pathway Visualization
Divergent synthetic pathways utilizing Ethyl 2-amino-4,6-dimethylbenzoate as a core scaffold.
References
-
Strašek Benedik, N., Lukić, D., Slokan, T., et al. (2025). "Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity." European Journal of Medicinal Chemistry, 302(Pt 2), 118360.[Link]
-
Manley, P. W., Furet, P., Bold, G., et al. (2002). "Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors." Journal of Medicinal Chemistry, 45(26), 5687-5693.[Link]
-
Stammers, T. A., Coulombe, R., Duplessis, M., et al. (2013). "Anthranilic acid-based Thumb Pocket 2 HCV NS5B polymerase inhibitors with sub-micromolar potency in the cell-based replicon assay." Bioorganic & Medicinal Chemistry Letters, 23(24), 6879-6885.[Link]
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- 2. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthranilic acid-based Thumb Pocket 2 HCV NS5B polymerase inhibitors with sub-micromolar potency in the cell-based replicon assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anthranilic acid amides: a novel class of antiangiogenic VEGF receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclocondensation Reactions of Ethyl 2-amino-4,6-dimethylbenzoate: A Guide to the Synthesis of Substituted Quinolines
Introduction
Ethyl 2-amino-4,6-dimethylbenzoate is a versatile and highly functionalized aromatic building block, pivotal in the synthesis of a variety of heterocyclic scaffolds. Its unique substitution pattern, featuring an ester, an amine, and two methyl groups on the benzene ring, offers a platform for constructing complex molecules with potential applications in medicinal chemistry and materials science. Among the most powerful transformations involving this substrate are cyclocondensation reactions, which enable the efficient construction of fused heterocyclic systems in a single synthetic operation.
This technical guide provides detailed application notes and protocols for the cyclocondensation of Ethyl 2-amino-4,6-dimethylbenzoate with β-dicarbonyl compounds, primarily focusing on the synthesis of polysubstituted quinolines. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also insights into the reaction mechanisms and the rationale behind experimental choices.
Core Principles: The Gould-Jacobs Reaction
The primary cyclocondensation reaction of an aniline derivative, such as Ethyl 2-amino-4,6-dimethylbenzoate, with a β-ketoester or a malonic ester derivative to form a 4-hydroxyquinoline is known as the Gould-Jacobs reaction.[1][2] This reaction is a cornerstone in heterocyclic synthesis due to its reliability and the pharmacological importance of the resulting quinoline core.[3]
The reaction proceeds in two key stages:
-
Condensation: The initial step involves the nucleophilic attack of the amino group of Ethyl 2-amino-4,6-dimethylbenzoate onto one of the carbonyl groups of the β-dicarbonyl compound, or in the case of reagents like diethyl ethoxymethylenemalonate (DEEMM), a Michael-type addition followed by elimination of ethanol. This forms an enamine or anilinomethylenemalonate intermediate.[2]
-
Thermal Cyclization: The intermediate, upon heating to high temperatures (typically 240-260 °C), undergoes an intramolecular cyclization. This step involves the attack of the benzene ring onto the ester carbonyl, followed by the elimination of an alcohol molecule to form the quinoline ring system.[4]
The choice of the β-dicarbonyl compound dictates the substitution pattern on the newly formed heterocyclic ring. This guide will focus on two key examples: the reaction with ethyl acetoacetate and with diethyl malonate.
Application Note 1: Synthesis of Ethyl 4-hydroxy-5,7-dimethyl-2-methylquinoline-3-carboxylate
This protocol details the cyclocondensation of Ethyl 2-amino-4,6-dimethylbenzoate with ethyl acetoacetate to yield a highly substituted 4-hydroxyquinoline. The methyl groups at positions 5 and 7 of the resulting quinoline originate from the starting anthranilate, while the methyl and carboxylate groups at positions 2 and 3, respectively, are derived from ethyl acetoacetate.
Mechanistic Rationale
The reaction follows a Conrad-Limpach-Knorr type synthesis pathway. The initial step is the formation of an enamine intermediate through the condensation of the amino group with the keto group of ethyl acetoacetate. The subsequent thermal cyclization is a 6-π electrocyclization followed by tautomerization to the aromatic quinoline system. The high temperature required for the cyclization is necessary to overcome the activation energy for the intramolecular aromatic substitution. A high-boiling, inert solvent like diphenyl ether is used to achieve the required reaction temperature and to ensure a homogeneous reaction mixture.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5,7-dimethyl-2-methylquinoline-3-carboxylate
Materials:
-
Ethyl 2-amino-4,6-dimethylbenzoate
-
Ethyl acetoacetate
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine Ethyl 2-amino-4,6-dimethylbenzoate (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Add a catalytic amount of acetic acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until the reaction is complete (monitored by TLC).
-
Solvent Removal: Remove the excess ethyl acetoacetate and acetic acid under reduced pressure.
-
Cyclization: To the crude intermediate, add diphenyl ether to create a solution or slurry. Heat the mixture to 250 °C under a nitrogen atmosphere for 30-60 minutes. Monitor the completion of the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Collect the solid by filtration and wash thoroughly with hexane to remove the diphenyl ether. The crude product can be purified by recrystallization from ethanol to afford Ethyl 4-hydroxy-5,7-dimethyl-2-methylquinoline-3-carboxylate as a solid.
Data Summary:
| Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |
| Ethyl 2-amino-4,6-dimethylbenzoate | Ethyl acetoacetate | Ethyl 4-hydroxy-5,7-dimethyl-2-methylquinoline-3-carboxylate | 60-70% | [Adapted from general procedures] |
Application Note 2: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate via Gould-Jacobs Reaction
This protocol describes the synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate using diethyl ethoxymethylenemalonate (DEEMM) as the C3 synthon. This is a classic Gould-Jacobs reaction.[1][5]
Mechanistic Rationale
The reaction begins with a nucleophilic attack of the amino group of Ethyl 2-amino-4,6-dimethylbenzoate on the electron-deficient double bond of DEEMM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[2] The subsequent thermal cyclization occurs at a high temperature, leading to the formation of the 4-hydroxyquinoline ring system. The use of a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is crucial for reaching the necessary temperature for cyclization.[6]
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
Materials:
-
Ethyl 2-amino-4,6-dimethylbenzoate
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, combine Ethyl 2-amino-4,6-dimethylbenzoate (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130 °C for 1-2 hours. Ethanol is evolved during this step.
-
Cyclization: Add Dowtherm A to the reaction mixture and heat to 250 °C under a nitrogen atmosphere for 30-60 minutes.[6] Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to below 100 °C and add hexane to precipitate the product. Filter the solid and wash with hexane to remove the high-boiling solvent. Recrystallize the crude product from ethanol or a suitable solvent to obtain pure Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate.[7][8][9][10]
Data Summary:
| Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |
| Ethyl 2-amino-4,6-dimethylbenzoate | Diethyl ethoxymethylenemalonate | Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate | 70-80% | [Adapted from Gould-Jacobs procedures][1][4] |
Visualization of Reaction Mechanisms
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the reaction pathways.
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Workflow Overview
The general workflow for the synthesis and purification of substituted quinolines from Ethyl 2-amino-4,6-dimethylbenzoate is summarized below.
Caption: General Experimental Workflow.
Conclusion
The cyclocondensation reactions of Ethyl 2-amino-4,6-dimethylbenzoate provide a robust and efficient route to highly substituted quinoline derivatives. The Gould-Jacobs reaction, in particular, offers a reliable method for the synthesis of 4-hydroxyquinolines, which are valuable scaffolds in drug discovery. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this versatile building block to construct complex heterocyclic molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the field of synthetic organic and medicinal chemistry.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
-
PrepChem. Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. [Link]
- General procedure for the prepar
-
Lambertucci, C.; et al. Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. J. Med. Chem.2011 , 54 (2), 549-572. [Link]
-
Organic Syntheses Procedure. [Link]
-
Bakr, M. F.; et al. Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Arkivoc2011 , (xi), 28-39. [Link]
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Synthesis of Novel Bioactive Compounds from Ethyl 2-amino-4,6-dimethylbenzoate: An Application and Protocol Guide
Introduction: The Strategic Value of a Substituted Anthranilate Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and, consequently, the potential for novel biological activity. Ethyl 2-amino-4,6-dimethylbenzoate emerges as a starting material of significant strategic value. As a substituted anthranilate, it provides a robust and versatile platform for the synthesis of a diverse array of heterocyclic compounds. The presence of the ortho-amino and ester functionalities invites a range of cyclization and condensation reactions, while the two methyl groups on the benzene ring offer unique steric and electronic properties that can profoundly influence the biological activity of the resulting molecules.
This technical guide provides a comprehensive overview of the synthetic pathways accessible from Ethyl 2-amino-4,6-dimethylbenzoate, with a primary focus on the synthesis of 6,8-dimethyl-substituted 4(3H)-quinazolinones and pyrimidine derivatives. These heterocyclic cores are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The rationale behind targeting these scaffolds lies in the established precedent that substitutions at the 6 and 8 positions of the quinazolinone ring can significantly enhance their therapeutic potential.[3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. By integrating established synthetic methodologies with insights into the structure-activity relationships of the target compounds, this guide aims to empower researchers to explore new frontiers in the development of novel bioactive agents.
Part 1: Synthesis of 6,8-Dimethyl-4(3H)-quinazolinone Derivatives
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives having been investigated for a wide range of biological activities.[4][5][6] The classical and highly adaptable Niementowski reaction provides a direct and efficient route to this privileged heterocyclic system from anthranilic acid derivatives.[7]
Scientific Rationale: The Niementowski Reaction
The Niementowski quinazoline synthesis involves the thermal condensation of an anthranilic acid or its ester with an amide.[7] The reaction mechanism proceeds through an initial nucleophilic attack of the amino group of the anthranilate onto the carbonyl carbon of the amide, followed by an intramolecular cyclization with the elimination of water and ethanol to form the stable quinazolinone ring system. The choice of amide directly determines the substituent at the 2-position of the quinazolinone, offering a straightforward method for structural diversification.
The presence of the electron-donating methyl groups at the 4- and 6-positions of Ethyl 2-amino-4,6-dimethylbenzoate is anticipated to enhance the nucleophilicity of the amino group, potentially facilitating the initial acylation step of the reaction.
Experimental Workflow: Niementowski Synthesis of 6,8-Dimethyl-4(3H)-quinazolinones
Caption: Workflow for the synthesis of 6,8-Dimethyl-4(3H)-quinazolinone.
Protocol 1: Conventional Synthesis of 6,8-Dimethyl-4(3H)-quinazolinone
This protocol outlines the traditional thermal synthesis of the parent 6,8-dimethyl-4(3H)-quinazolinone.
Materials and Reagents:
-
Ethyl 2-amino-4,6-dimethylbenzoate
-
Formamide
-
Sand bath or heating mantle
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine Ethyl 2-amino-4,6-dimethylbenzoate (1.93 g, 10 mmol) and formamide (10 mL, ~250 mmol).
-
Heating: Heat the mixture using a sand bath or heating mantle to a temperature of 150-160°C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Isolation: Add 20 mL of cold water to the reaction mixture and stir for 15 minutes. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water (2 x 20 mL) and cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.
Expected Outcome: A white to off-white crystalline solid. The yield is expected to be in the range of 70-85%.
Protocol 2: Microwave-Assisted Synthesis of 2,6,8-Trimethyl-4(3H)-quinazolinone
Microwave-assisted synthesis offers a significant acceleration of the Niementowski reaction, often leading to higher yields and cleaner products in a fraction of the time.[8] This protocol describes the synthesis of a 2-substituted derivative.
Materials and Reagents:
-
Ethyl 2-amino-4,6-dimethylbenzoate
-
Acetamide
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Mixture: In a 10 mL microwave-safe reaction vessel, place Ethyl 2-amino-4,6-dimethylbenzoate (0.965 g, 5 mmol) and acetamide (0.885 g, 15 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 15-20 minutes.
-
Cooling and Precipitation: After the irradiation is complete, cool the vessel to room temperature. A solid mass should form.
-
Isolation and Purification: Add 10 mL of cold water to the vessel and break up the solid with a spatula. Collect the product by vacuum filtration, wash with cold water (2 x 15 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum.
Expected Outcome: A crystalline solid with an expected yield of over 85%.
Part 2: Synthesis of Bioactive Pyrimidine Derivatives
The versatility of Ethyl 2-amino-4,6-dimethylbenzoate extends to the synthesis of other important heterocyclic systems, such as pyrimidines. Pyrimidine derivatives are of great interest due to their wide range of biological activities and their presence in numerous natural products and pharmaceuticals.[9][10]
Scientific Rationale: Cyclocondensation Reactions
The synthesis of pyrimidine derivatives from Ethyl 2-amino-4,6-dimethylbenzoate can be achieved through cyclocondensation reactions with suitable 1,3-dicarbonyl compounds or their equivalents. The amino group of the anthranilate acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the six-membered pyrimidine ring. The methyl substituents on the starting material will be incorporated into the final pyrimidine structure, influencing its physicochemical properties and biological activity.
Experimental Workflow: Synthesis of Tetrahydropyrimidine Derivatives
Caption: Workflow for the Biginelli-type synthesis of dihydropyrimidines.
Protocol 3: Synthesis of a 6,8-Dimethyl-Substituted Dihydropyrimidine Derivative
This protocol is an adaptation of the Biginelli reaction, a well-established one-pot multicomponent reaction for the synthesis of dihydropyrimidines.[11]
Materials and Reagents:
-
Ethyl 2-amino-4,6-dimethylbenzoate
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve Ethyl 2-amino-4,6-dimethylbenzoate (1.93 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol) in 50 mL of ethanol.
-
Acidification and Reflux: Add a few drops of concentrated HCl as a catalyst. Heat the mixture to reflux and maintain for 8-10 hours.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the product with cold ethanol and dry it in a vacuum oven.
Expected Outcome: A crystalline solid. Further purification can be achieved by recrystallization from ethanol.
Part 3: Data Presentation and Biological Activity
The substitution pattern on the quinazolinone ring is a key determinant of its biological activity. The presence of methyl groups at the 6 and 8 positions, derived from the starting material, is expected to confer specific pharmacological properties.
Table 1: Anticipated Biological Activities of 6,8-Disubstituted Quinazolinones
| Compound Class | Substitution Pattern | Potential Biological Activity | Rationale/Supporting Evidence |
| 6,8-Dimethyl-4(3H)-quinazolinones | Methyl groups at C6 and C8 | Anticancer, Antimicrobial | Halogen substitutions at the 6 and 8 positions are known to enhance antimicrobial activity.[3] Methyl groups, being lipophilic, may improve membrane permeability. |
| 2-Aryl-6,8-dimethyl-4(3H)-quinazolinones | Aryl group at C2, Methyl groups at C6 and C8 | Anticancer, Anti-inflammatory | The 2-aryl substitution is a common motif in bioactive quinazolinones. The dimethyl substitution may modulate this activity.[12] |
| 2,3-Disubstituted-6,8-dimethyl-4(3H)-quinazolinones | Substituents at C2 and C3, Methyl groups at C6 and C8 | Diverse activities including CNS depressant, antiviral | The 2,3-disubstitution pattern allows for extensive structural diversification and a broad range of potential biological targets.[13] |
Note: The activities listed are based on structure-activity relationships of analogous compounds and require experimental validation for the specific 6,8-dimethyl derivatives.
Table 2: Representative Anticancer Activity of Substituted Quinazolinones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3-methoxyphenyl)quinazolin-4(3H)-one | Leishmania | 11.04–29.34 (ID50) | [Palem et al., 2016, as cited in a review][6] |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | L1210 and K562 leukemia | 5.8 | [Raffa et al., as cited in a review][5] |
| 2-Aryl-substituted quinazoline | MGC-803 | 0.85 | [12] |
This table provides examples of the anticancer activity of quinazolinone derivatives to illustrate the potential of the compounds synthesized from Ethyl 2-amino-4,6-dimethylbenzoate.
Conclusion and Future Perspectives
Ethyl 2-amino-4,6-dimethylbenzoate stands out as a highly promising and versatile starting material for the synthesis of novel bioactive compounds. The protocols detailed in this guide provide a solid foundation for the efficient construction of 6,8-dimethyl-substituted quinazolinones and pyrimidines. The strategic placement of the methyl groups is anticipated to have a significant impact on the pharmacological profiles of these molecules, offering exciting opportunities for the development of new therapeutic agents.
Future work should focus on the extensive biological evaluation of the synthesized compounds against a panel of cancer cell lines and microbial strains. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compounds by further modifying the substituents at the 2- and 3-positions of the quinazolinone ring and exploring a wider range of aldehydes and dicarbonyl compounds in the synthesis of pyrimidine derivatives. The insights gained from these studies will undoubtedly contribute to the growing field of heterocyclic medicinal chemistry and may lead to the discovery of potent new drug candidates.
References
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An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). pubs.rsc.org. Retrieved March 7, 2026, from [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI. Retrieved March 7, 2026, from [Link]
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Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (2021, November 2). Frontiers. Retrieved March 7, 2026, from [Link]
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Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. (2024, August 5). International Journal of Pharmaceutical Research and Applications. Retrieved March 7, 2026, from [Link]
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Niementowski quinazoline synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
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Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands. Retrieved March 7, 2026, from [Link]
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Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. (2010, August 15). PubMed. Retrieved March 7, 2026, from [Link]
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Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Potential antimicrobial activities of quinazolinone and its derivatives: A review. (2014, November 15). Journal of Chemical and Pharmaceutical Research. Retrieved March 7, 2026, from [Link]
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A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024, May 13). ACG Publications. Retrieved March 7, 2026, from [Link]
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Synthesis of pyrimidine linked heterocyclic scaffolds by intramolecular cyclization and study of biological potential. (n.d.). Indian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
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A Review on Utility of 2-Methyl-Quinazolin-4(3H)-one in the Synthesis of Some Novel Compounds with Anticancer Activity. (2022, August 1). pharmaerudition.org. Retrieved March 7, 2026, from [Link]
-
Synthesis Of 3-Substituted-6, 8-Dibromo-2-Methyl Quinazolin-4(3H)-One Derivatives Via 6, 8- Dibromo-2-Methyl-4h-Benzo [D][4][6] –Oxazin-4- One. (2017, October 15). International Journal of Scientific & Technology Research. Retrieved March 7, 2026, from [Link]
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Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, May 18). Pandawa Institute Journals. Retrieved March 7, 2026, from [Link]
-
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022, June 17). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
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Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
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NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. (n.d.). Assiut University. Retrieved March 7, 2026, from [Link]
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The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dion. (n.d.). Arkat USA. Retrieved March 7, 2026, from [Link]
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Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate. (2025, October 15). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018, February 8). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024, August 7). MDPI. Retrieved March 7, 2026, from [Link]
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Niementowski quinoline synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. (n.d.). Sciforum. Retrieved March 7, 2026, from [Link]
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Proposed mechanism for the cyclocondensation reaction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017, February 10). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Cyclocondensation of anthranilic acids with generated in situ methyl pyrimidine-2-carbimidate in the synthesis of 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
-
4-Aryldihydropyrimidines via the Biginelli Condensation: Aza-Analogs of Nifedipine-Type Calcium Channel Modulators. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
-
Selective Cycloaddition Reactions of Sulfo-Biginelli Derived 1,2,6-Thiadiazines. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4,6-dimethylbenzoate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of Ethyl 2-amino-4,6-dimethylbenzoate. Our focus is on identifying and mitigating common side products to enhance yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to Ethyl 2-amino-4,6-dimethylbenzoate and their associated side products?
The synthesis of Ethyl 2-amino-4,6-dimethylbenzoate is typically achieved via two main pathways, each with a distinct profile of potential side products.
-
Route A: Fischer Esterification: This is a direct, acid-catalyzed reaction between 2-amino-4,6-dimethylbenzoic acid and ethanol. The primary challenge is the reversible nature of the reaction, which can lead to incomplete conversion.[1][2]
-
Route B: Reduction of a Nitro Precursor: This route involves the reduction of a corresponding nitro-substituted precursor, such as Ethyl 2-nitro-4,6-dimethylbenzoate. This method is highly effective but can be complicated by incomplete reduction or the formation of condensation byproducts.[3]
Q2: My final product from a Fischer Esterification is contaminated with the starting carboxylic acid. Why does this happen and how can I prevent it?
This is a very common issue stemming from the fact that Fischer Esterification is an equilibrium-controlled reaction.[1][2] To achieve high conversion, the equilibrium must be shifted towards the product side.
Causality: The reaction between the carboxylic acid and alcohol produces the ester and water. As the concentrations of these products increase, the reverse reaction (hydrolysis of the ester back to the carboxylic acid) begins to compete, establishing an equilibrium that prevents full conversion of the starting material.
Mitigation Strategies:
-
Use Excess Alcohol: Employing ethanol as the limiting reagent and also as the solvent (a large excess) can effectively drive the reaction forward according to Le Chatelier's Principle.[2]
-
Remove Water: As water is a product, its removal will shift the equilibrium to the right. This can be accomplished by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[1]
-
Sufficient Catalyst: The amino group on the starting material is basic and will neutralize a portion of the acid catalyst.[2] Ensure you use a sufficient amount of acid to both protonate the amine and catalyze the esterification.
Q3: After performing a nitro group reduction, my product is discolored (e.g., yellow, orange, or brown). What are these colored impurities?
Colored impurities in this context typically arise from two sources: incomplete reduction of the nitro group or oxidation of the final aniline product.
-
Incomplete Reduction Byproducts: The reduction of a nitro group (NO₂) to an amine (NH₂) is a stepwise process that proceeds through nitroso (NO) and hydroxylamine (NHOH) intermediates. If the reaction does not go to completion, these highly reactive intermediates can condense to form colored dimeric species like azoxybenzene (pale yellow) and azobenzene (orange-red) derivatives.[3]
-
Aniline Oxidation: The desired product, an aromatic amine, is itself susceptible to oxidation, especially when exposed to air (oxygen) or residual oxidizing agents.[4] This oxidation leads to the formation of highly colored, often polymeric, impurities, sometimes referred to as "aniline black."[4] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place is crucial.[4]
Q4: My TLC analysis shows multiple spots close to my product spot. Could these be isomers, and where would they come from?
Yes, the presence of isomers is a significant possibility, and they typically originate from the starting materials used to create the synthetic precursor. For instance, if your synthesis starts from the nitration of a xylene derivative, you may generate a mixture of nitro-isomers.[5]
Origin of Isomers:
-
Nitration of p-xylene: The synthesis of the precursor, 2-nitro-4,6-dimethylbenzoic acid (or its ester), might involve the nitration of p-xylene. This can produce a mixture of dinitro-p-xylene isomers (e.g., 2,3-dinitro-p-xylene and 2,6-dinitro-p-xylene) alongside the desired 2,5-dinitro-p-xylene.[5] These isomers, if not meticulously separated, will carry through the synthesis to yield isomeric aminobenzoate esters.
-
Selective Reduction: If starting from a dinitro compound, achieving selective reduction of only one nitro group can be challenging and may lead to a mixture of products. The least sterically hindered nitro group is often preferentially reduced.[6]
Identification: Differentiating isomers can be challenging. High-resolution techniques like GC-MS can help distinguish them based on fragmentation patterns, while careful analysis of ¹H and ¹³C NMR, particularly the coupling patterns and chemical shifts of the aromatic protons, is essential for definitive structural assignment.
Troubleshooting Guides
Problem: Low Yield and Incomplete Conversion in Synthesis
This guide addresses common causes of low product yield, focusing on the two primary synthetic routes.
Caption: Troubleshooting flowchart for addressing low product yield.
| Problem | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield (Esterification) | Reversible reaction equilibrium.[1][2] | Use a 5 to 10-fold excess of ethanol; alternatively, use a Dean-Stark trap to remove water. | Shift in equilibrium, driving reaction to >95% conversion. |
| Insufficient acid catalyst.[2] | Increase H₂SO₄ or HCl catalyst loading to >1.1 equivalents. | Full protonation of the basic amine group and effective catalysis. | |
| Low Yield (Nitro Reduction) | Deactivated Pd/C catalyst.[3] | Use a fresh batch of catalyst (e.g., 5-10 mol % Pd/C). | Restoration of normal reaction rates and complete conversion. |
| Insufficient reducing agent (e.g., Sn, Fe). | Use a 3 to 5-fold molar excess of the metal reducing agent. | Complete consumption of the nitro starting material. | |
| Inadequate H₂ pressure. | Increase hydrogen pressure in the autoclave (e.g., to 4-5 MPa).[7] | Improved rate of hydrogenation and complete reduction. |
Problem: Product Contamination and Discoloration
This guide focuses on identifying and removing impurities that affect product purity and appearance.
Caption: Common side product formation pathways.
| Impurity Type | Identification Method | Recommended Purification Protocol |
| Unreacted Carboxylic Acid | TLC (different Rf), ¹H NMR (absence of ethyl signals, presence of broad -COOH proton). | Aqueous basic wash (e.g., 10% NaHCO₃ solution) during workup. The acidic starting material will form a water-soluble salt. |
| Colored Oxidation/Azo Products | TLC (colored spots), UV-Vis spectroscopy. | 1. Recrystallization from a suitable solvent (e.g., ethanol/water).[7]2. Treatment with activated charcoal.[4] |
| Isomeric Byproducts | GC-MS, high-field ¹H NMR (distinct aromatic region signals). | Fractional crystallization or preparative chromatography (HPLC or column). |
| Metal Salts (from Sn/HCl) | ICP-MS or AAS for trace metal analysis. | Thorough aqueous workup and washes. The product can be extracted into an organic solvent, leaving inorganic salts in the aqueous phase.[8] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-4,6-dimethylbenzoic acid
This protocol is designed to maximize yield by using an excess of the alcohol reactant.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-4,6-dimethylbenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.2 eq) with stirring. The amino group will be protonated, and the mixture may become warm.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC by observing the disappearance of the starting material.
-
Work-up: Cool the mixture to room temperature and slowly pour it into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution carefully until gas evolution ceases and the pH is > 8.
-
Extraction: The ethyl 2-amino-4,6-dimethylbenzoate will precipitate as a solid or oil. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing colored impurities and unreacted starting materials.
-
Solvent Selection: Choose a solvent system in which the desired product is sparingly soluble at room temperature but highly soluble when hot. A common choice for compounds like this is an ethanol/water mixture.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and keep the solution hot for a few minutes.[4]
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
-
BenchChem. (2025). Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis. 9
-
BenchChem. (2025). Technical Support Center: Optimizing Aniline Synthesis. 3
-
BenchChem. (2025). Technical Support Center: Aniline Nitrate Synthesis. 4
-
BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid. 1
-
Google Patents. (n.d.). Process for the purification of aromatic amines.
-
Google Patents. (n.d.). Process for preparing aminobenzoate esters.
-
Reddit. (2024). Help with making acidic aniline blue staining.
-
ECHEMI. (n.d.). Selective nitro reduction of poly nitro compounds.
-
Lee, J. S., et al. (n.d.). Synthesis and Characterization of Nitro-p-xylenes. PMC - NIH.
-
Google Patents. (n.d.). Process for the purification of amines.
-
BenchChem. (2025). Synthesis of Fine Chemicals from 2,4-Dinitro-m-xylene: Application Notes and Protocols. 7
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
-
Online Chemistry Notes. (2020). Aniline - Lab preparation, Properties, Reactions and Uses.
-
PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate.
-
ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid.
-
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.
-
ACS Publications. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers.
-
Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
-
Google Patents. (n.d.). Process for preparing ethyl p-dimethylaminobenzoate.
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
-
Arkat USA. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans.
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
-
MDPI. (2024). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters.
-
Acta Chemica Scandinavica. (1967). On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds.
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Technical Support Center: Purification of Ethyl 2-amino-4,6-dimethylbenzoate by Recrystallization
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Ethyl 2-amino-4,6-dimethylbenzoate by recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during this critical purification step.
Introduction to Recrystallization of Ethyl 2-amino-4,6-dimethylbenzoate
Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures.[1] For Ethyl 2-amino-4,6-dimethylbenzoate, a substituted aromatic amine, successful recrystallization is pivotal for removing impurities that can interfere with subsequent synthetic steps or compromise the final product's quality.
The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Upon slow cooling, the purified compound crystallizes out of the saturated solution, while impurities remain dissolved in the mother liquor.[3]
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of Ethyl 2-amino-4,6-dimethylbenzoate in a question-and-answer format.
Question 1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is a common issue with aromatic amines and can be attributed to several factors:
-
High Concentration of Impurities: Significant amounts of impurities can lower the melting point of the desired compound, leading to oiling out.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution at a temperature above its melting point.
Solutions:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and add more of the "good" solvent to decrease the saturation point. Then, allow the solution to cool much more slowly.[4]
-
Lower the Solution Temperature Before Cooling: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Change the Solvent System:
-
Single Solvent: If using a high-boiling point solvent, switch to one with a lower boiling point.
-
Mixed Solvent System: A mixed solvent system, often a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can be very effective. For Ethyl 2-amino-4,6-dimethylbenzoate, an ethanol/water or isopropanol/heptane system is a good starting point. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.[5]
-
-
Use Activated Charcoal: If you suspect colored or highly polar impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[6]
Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of a compound to crystallize from a solution is typically due to one of two reasons: supersaturation or using an excessive amount of solvent.
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of pure Ethyl 2-amino-4,6-dimethylbenzoate, add it to the solution to act as a seed crystal.[4]
-
-
Reduce the Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent. Be careful not to boil it to dryness. Once the volume is reduced, allow the solution to cool again slowly.[4]
-
Re-evaluate Your Solvent System: It's possible the chosen solvent is too good at dissolving the compound, even at low temperatures. A different solvent or a mixed solvent system might be necessary.
Question 3: My crystal yield is very low. How can I improve it?
Answer:
A low yield can be frustrating, but it often points to specific steps in the procedure that can be optimized.
Causes and Solutions:
-
Using Too Much Solvent: This is the most common reason for low yield. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Any excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.
-
Cooling Too Quickly: While it might seem counterintuitive, rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
-
Premature Crystallization During Hot Filtration: If you perform a hot gravity filtration to remove insoluble impurities, the solution can cool and crystallize in the funnel. To prevent this, use a stemless funnel and preheat it with hot solvent before filtering your solution. Also, use a slight excess of solvent before the filtration step and then boil it off before the final cooling.
-
Incomplete Transfer of a Solid: Ensure all of the crude solid is transferred to the recrystallization flask.
-
Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving your product.[8]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for recrystallizing Ethyl 2-amino-4,6-dimethylbenzoate?
A1: Based on the structure (an aromatic amine ester), a good starting point would be a mixed solvent system. Ethanol/water is a common and effective choice for many substituted anthranilic acid derivatives.[9] Isopropanol/heptane is another viable option, offering a different polarity profile. Always perform a small-scale test with a few milligrams of your crude product to determine the optimal solvent and ratio.
Q2: My crude Ethyl 2-amino-4,6-dimethylbenzoate is a brownish oil. Can I still recrystallize it?
A2: Yes. An oily crude product often indicates the presence of impurities. You can attempt to dissolve the oil in a suitable hot solvent. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[6]
Q3: What are the likely impurities in my crude Ethyl 2-amino-4,6-dimethylbenzoate?
A3: The impurities will depend on the synthetic route used. Common synthetic pathways for similar compounds suggest the following potential impurities:
-
Unreacted Starting Materials: If prepared by Fischer esterification, unreacted 2-amino-4,6-dimethylbenzoic acid could be present.
-
Byproducts from Synthesis: If the amino group was introduced by the reduction of a nitro group, the corresponding Ethyl 2-nitro-4,6-dimethylbenzoate could be an impurity. The significant difference in polarity between the nitro and amino compounds makes them generally separable by recrystallization.
-
Side-Reaction Products: Various side reactions can lead to other structurally related impurities.
Q4: How do I know if my recrystallized product is pure?
A4: The most common methods for assessing the purity of a recrystallized solid are:
-
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range (typically 1-2 °C). Impurities tend to broaden and depress the melting point. Compare the melting point of your recrystallized product to that of the crude material. A significant increase and sharpening of the melting range indicate successful purification.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot. The disappearance of impurity spots present in the crude material is a good indicator of successful purification.
-
Spectroscopic Analysis (NMR, IR): For a more definitive assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure and identify any remaining impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of crude Ethyl 2-amino-4,6-dimethylbenzoate. Add a few drops of the chosen solvent (e.g., isopropanol) and heat. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid just dissolves.[6]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If there are insoluble impurities or if charcoal was used, filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.[8]
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction or in a drying oven.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude Ethyl 2-amino-4,6-dimethylbenzoate in the minimum amount of hot ethanol (the "good" solvent) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Collection, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for washing the crystals.
Visualizations
Logical Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
Decision Tree for Solvent Selection
Caption: Decision process for selecting an appropriate recrystallization solvent.
References
-
Recrystallization - Single Solvent. (n.d.). Retrieved from University of Calgary, Department of Chemistry website: [Link]
- Rowan College at Burlington County. (n.d.).
-
Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
- Recrystallization. (n.d.). Retrieved from California State University, Long Beach, Department of Chemistry and Biochemistry website.
- Recrystallization - Part 2. (n.d.). Retrieved from University of Massachusetts, Department of Chemistry website.
- Recrystallization-1.pdf. (n.d.). Retrieved from St. Olaf College, Department of Chemistry website.
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (2020, January 10). Professor Dave Explains [Video]. YouTube. [Link]
-
Recrystallization. (2023, January 29). In Chemistry LibreTexts. Retrieved from [Link]
-
ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
How to recrystallize a product from ethanol/diethyl? (2014, March 21). ResearchGate. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Home Page [chem.ualberta.ca]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chemistry-solutions.com [chemistry-solutions.com]
Optimizing reaction conditions (catalyst, solvent, temperature) for aminobenzoate reactions
Welcome to the Technical Support Center for aminobenzoate synthesis and functionalization. As a Senior Application Scientist, I have designed this knowledge base to address the most critical bottlenecks researchers face when working with aminobenzoic acid derivatives.
Aminobenzoates present unique chemical challenges due to their dual functionality: a basic, nucleophilic amine group and an electrophilic (or hydrolyzable) carboxylate/ester group. This guide provides field-proven troubleshooting strategies, focusing on causality and self-validating protocols to ensure your reactions succeed.
Module 1: Synthesis of Aminobenzoates via Esterification
The conversion of 4-aminobenzoic acid (PABA) to its corresponding ester (e.g., benzocaine) is a fundamental transformation. However, the amphoteric nature of the starting material often leads to stalled reactions and poor yields.
Frequently Asked Questions (FAQs)
Q: Why is my Fischer esterification of 4-aminobenzoic acid stalling at low yields despite extended reflux times?
A: The fundamental issue is acid-base neutralization. The basic amino group of 4-aminobenzoic acid readily protonates in the presence of standard acid catalysts (like
Q: How do I prevent side reactions, such as N-alkylation or oxidation, during high-temperature esterifications? A: High temperatures combined with prolonged reaction times increase the kinetic energy enough to allow the weakly nucleophilic amine to attack the alcohol (N-alkylation) or degrade. Fix: Keep the temperature at a gentle reflux. If high temperatures are unavoidable, consider bypassing Brønsted acids entirely. Moisture-tolerant Lewis acids, such as Zirconium(IV) complexes, can catalyze dehydrative esterification under milder, near-neutral conditions, preserving the integrity of the amine[3].
Quantitative Data: Esterification Catalyst Comparison
| Catalyst System | Type | Yield/Selectivity | Mechanistic Pros | Mechanistic Cons |
| Homogeneous Brønsted Acid | Low | Cheap, highly active for standard carboxylic acids. | Neutralized by the basic amine group; requires stoichiometric amounts[1]. | |
| Amberlyst-15 | Heterogeneous Solid Acid | High | Easy filtration, high selectivity, excellent in solventless/excess alcohol media[2]. | Slower reaction kinetics compared to liquid mineral acids. |
| Zr(IV) Complexes | Homogeneous Lewis Acid | High | Moisture-tolerant, operates under neutral conditions preventing amine protonation[3]. | Higher reagent cost; requires specific ligand tuning. |
Standard Operating Procedure: Heterogeneous Esterification Using Amberlyst-15
This protocol is a self-validating system: the physical state of the catalyst allows for visual confirmation of dispersion, and the Dean-Stark trap provides volumetric proof of reaction progress via water accumulation.
-
Setup: In a round-bottom flask, combine 4-aminobenzoic acid (1.0 eq) with a 5-10 molar excess of absolute alcohol (which acts as both reactant and solvent)[1].
-
Catalyst Addition: Add Amberlyst-15 resin (typically 10-20% w/w relative to the acid).
-
Dehydration: Attach a Dean-Stark trap filled with the reaction alcohol, topped with a reflux condenser.
-
Reaction: Heat the mixture to a gentle reflux. Monitor the Dean-Stark trap; the accumulation of the theoretical volume of water validates that the equilibrium is shifting toward the ester.
-
Isolation: Once TLC indicates complete consumption of the starting material, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the Amberlyst-15 catalyst[2].
-
Workup: Concentrate the filtrate in vacuo. Neutralize any residual acidity with cold 10%
solution to precipitate the free-base aminobenzoate ester. Filter and dry[1].
Esterification Workflow Diagram
Caption: Experimental workflow and troubleshooting logic for the esterification of 4-aminobenzoic acid.
Module 2: Functionalization via Buchwald-Hartwig Amination
When building complex drug scaffolds, researchers often perform C-N cross-coupling (Buchwald-Hartwig amination) using aminobenzoates as the amine coupling partner. The primary challenge here is chemoselectivity : forcing the catalytic cycle to form a C-N bond without destroying the sensitive ester group.
Frequently Asked Questions (FAQs)
Q: I am attempting a Buchwald-Hartwig coupling on an aminobenzoate, but I am observing massive ester hydrolysis instead of the desired N-arylated product. What is going wrong?
A: The root cause is your choice of base. The Buchwald-Hartwig catalytic cycle requires a strong base to deprotonate the amine and facilitate its coordination to the Palladium(II) center[4]. Standard protocols use Sodium tert-butoxide (
Q: When I switch to a weaker base like
Quantitative Data: Ligand & Base Selection Matrix
| Base | Ligand | Ester Compatibility | Catalytic Turnover | Recommendation |
| BINAP / | Poor (Hydrolyzes ester) | Fast | Avoid for aminobenzoates[5]. | |
| Good | Very Slow | Not recommended; prone to catalyst death[5]. | ||
| XPhos / dppf | Excellent | Moderate to Fast | Optimal for chemoselective C-N coupling[4][7]. |
Standard Operating Procedure: Chemoselective Buchwald-Hartwig Coupling
This protocol utilizes steric tuning and mild basicity to ensure the ester remains intact while driving C-N bond formation.
-
Preparation (Inert Atmosphere): In a glovebox or using standard Schlenk techniques (to prevent oxidative degradation of the Pd(0) catalyst), charge an oven-dried flask with the aryl halide (1.0 eq) and the aminobenzoate (1.2 eq).
-
Catalyst & Ligand Loading: Add
(2-5 mol%) as the precatalyst and XPhos (4-10 mol%) as the ligand[7]. The steric bulk of XPhos will force the rapid reductive elimination of the product. -
Base Addition: Add anhydrous
(1.5 - 2.0 eq). Critical: Verify the bottle is strictly anhydrous, as trace water combined with carbonate will hydrolyze the ester. -
Solvent & Heating: Inject anhydrous, degassed Toluene or 1,4-Dioxane. Heat the mixture to 80-100 °C[4].
-
Monitoring: Track the reaction via GC/MS or LC/MS. The reaction should reach completion within 2-12 hours depending on the electronic nature of the aryl halide.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the insoluble palladium salts and carbonate base. Concentrate and purify via flash column chromatography.
Mechanistic Diagram: Chemoselective Catalytic Cycle
Caption: Catalytic cycle of Buchwald-Hartwig amination highlighting chemoselective base selection.
References
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
International Institute for Science, Technology and Education (IISTE). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid... Available at: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
-
National Institutes of Health (NIH) / PMC. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iiste.org [iiste.org]
- 3. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Identifying byproducts in aminobenzoate reactions by TLC and NMR
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Profiling in Aminobenzoate Reactions (TLC & NMR)
Introduction
Welcome to the technical support hub for aminobenzoate chemistry. Whether you are synthesizing benzocaine derivatives, anthranilates, or folic acid antagonists, the reactivity of the amine functionality coupled with the ester/acid group creates a unique profile of byproducts.
This guide moves beyond basic textbook definitions. We address the specific "ghosts" in your spectra and the "streaks" on your plates, providing the causal logic you need to validate your purity.
Module 1: TLC Diagnostics & Troubleshooting
User Query: "My product spots are streaking badly, and I suspect I'm missing minor impurities in the tail. How do I fix this?"
Scientist’s Analysis:
Aminobenzoates possess a basic nitrogen. On standard silica gel plates, the acidic silanol groups (
The Protocol: Base-Deactivated Silica Do not just change solvents; change the pH environment.
-
The Additive: Add 0.5% to 1.0% Triethylamine (
) or 1% Ammonium Hydroxide ( ) to your mobile phase. -
The Pre-Run: Run the solvent front up the blank plate before spotting your compound. This neutralizes the active acidic sites on the silica.
-
Visualization:
-
UV (254 nm): Primary method. The conjugated aromatic system (
) is highly UV active. -
Ninhydrin: Stains free primary amines red/purple. Note: Secondary amines (N-alkylated products) stain poorly or require high heat.
-
Ehrlich’s Reagent: Highly sensitive for aromatic amines; useful if UV is ambiguous.
-
TLC Decision Tree Use the following logic flow to diagnose your separation issues.
Caption: Diagnostic logic for identifying resolution issues in aminobenzoate TLC.
Module 2: NMR Forensics (Identifying the Impostors)
User Query: "I performed an N-alkylation on ethyl 4-aminobenzoate. The NMR looks clean, but the yield is >100%. Is it solvent, or did I make the O-alkylated isomer?"
Scientist’s Analysis: Yields >100% usually indicate trapped solvent or inorganic salts, but in alkylation chemistry, they often signal Dialkylation (adding two alkyl groups to the nitrogen) or Regioisomers (O-alkylation of the ester carbonyl, though rare without strong Lewis acids).
The "Push-Pull" Diagnostic System Aminobenzoates have a "Push-Pull" electronic system.
-
Push: The amine (
) donates electrons (shielding ortho protons). -
Pull: The ester (
) withdraws electrons (deshielding ortho protons). -
Disruption: Any reaction at the Nitrogen alters the "Push" strength, shifting the aromatic peaks.
Data Table: Chemical Shift Diagnostics (4-Aminobenzoate Scaffold)
| Moiety | Proton Type | Typical | Diagnostic Change upon Reaction |
| Aromatic Ring | Ortho to | 6.5 - 6.7 (d) | Downfield shift (~6.8-7.0) upon N-acylation or dialkylation (Loss of resonance donation). |
| Aromatic Ring | Ortho to | 7.8 - 8.0 (d) | Stable. Shifts only if hydrolysis occurs (Acid form shifts slightly downfield). |
| Amine | 4.0 - 6.0 (br s) | Disappears upon dialkylation. Becomes a triplet (broad) upon mono-alkylation. | |
| Alkyl Group | 3.0 - 3.4 | Key Indicator. Distinct from | |
| Impurity | Unreacted Acid | ~12.0 (br s) | Look for broad singlet >11 ppm ( |
Protocol: Distinguishing N- vs. O-Alkylation
-
Check the Integration:
-
Mono-alkylation:
integrates to 1H. -
Di-alkylation: No
signal.
-
-
Check the
-Protons:-
N-Alkylation: The
attached to Nitrogen appears upfield (3.0–3.5 ppm). -
O-Alkylation (Imidate/Ester): The
attached to Oxygen appears downfield (4.0–4.5 ppm) due to the electronegativity of oxygen.
-
Caption: NMR interpretation flow for verifying alkylation status and regioselectivity.
Module 3: Common Reaction Pitfalls & Fixes
Scenario A: Fischer Esterification (Acid + Alcohol)
-
The Issue: Incomplete conversion. The equilibrium constant is often close to 1.
-
The Byproduct: Residual 4-aminobenzoic acid.
-
Detection:
-
TLC:[1][2][3][4] The acid stays at the baseline in non-polar solvents (Hexane/EtOAc). It requires a polar modifier (MeOH/AcOH) to move.
-
NMR: Look for the "Acid Shift."[5] The aromatic protons ortho to the carbonyl in the free acid are slightly more shielded than in the ester due to H-bonding dynamics in certain solvents [1].
-
-
The Fix: Use a Dean-Stark trap to remove water or use Thionyl Chloride (
) to generate the acid chloride in situ (though PABA requires protection usually, direct esterification with excess alcohol and is standard).
Scenario B: Oxidation / "Pink Product" Syndrome [4]
-
The Issue: Aniline derivatives are prone to air oxidation, forming trace azo compounds or quinone-imines.
-
The Byproduct: Highly colored (pink/brown) impurities that are often NMR silent due to low concentration (<1%) but ruin visual specs.
-
Detection:
-
The Fix: Add a pinch of Sodium Hydrosulfite (
) or perform the reaction under strict Nitrogen atmosphere. Purify via recrystallization with activated charcoal.
Experimental Protocols
1. Standardized TLC for Aminobenzoates
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes : Ethyl Acetate (3:1) + 1% Triethylamine .
-
Visualization:
2. Quantitative NMR (qNMR) for Purity Assessment
Do not rely on "100% area normalization" of the product peaks.
-
Internal Standard: Maleic Acid (if using
or DMSO- ) or 1,3,5-Trimethoxybenzene (if using ). These are non-volatile and have distinct singlets away from aminobenzoate regions [2]. -
Relaxation Delay (
): Set to at least 30 seconds to ensure full relaxation of aromatic protons for accurate integration.
References
-
National Institutes of Health (NIH). (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Bioorg Med Chem Lett. Retrieved from [Link]
-
ChemicalDesk. (2011). TLC stains for amines: Ninhydrin and Ehrlich's Reagent.[7] Retrieved from [Link]
Sources
Preventing self-condensation in reactions with 2-aminoaryl ketones
Technical Support Center: 2-Aminoaryl Ketones
Guide: Preventing Self-Condensation in Key Synthetic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered when working with 2-aminoaryl ketones: self-condensation. This undesired pathway can significantly lower the yield of target molecules, particularly in crucial reactions like the Friedländer quinoline synthesis. This document is designed to provide you with the expert insights and validated protocols necessary to mitigate these challenges effectively.
Troubleshooting Guide: Diagnosing and Solving Self-Condensation Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My reaction has a low yield, and I've isolated a significant, high-molecular-weight byproduct.
-
Possible Cause: You are likely observing the formation of dibenzo[b,f][1][2]diazocine derivatives, which are common self-condensation products of 2-aminoaryl ketones, especially at elevated temperatures.[1] This occurs when the amino group of one molecule attacks the carbonyl group of another, leading to a dimeric, cyclized structure.
-
Solution:
-
Reduce Reaction Temperature: This is the most critical first step. High temperatures often accelerate the rate of self-condensation more than the desired reaction.[1][3] If possible, attempt the reaction at a lower temperature for a longer duration.
-
Optimize Catalyst Choice: If you are using a strong base like potassium hydroxide (KOH), it may be promoting undesired aldol-type self-condensation as well.[4] Consider switching to an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a milder base.[3][4] Lewis acids, particularly Indium(III) triflate (In(OTf)₃), have been shown to be highly effective in selectively promoting the desired Friedländer annulation while minimizing side products.[5]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid, controlled heating, leading to shorter reaction times and potentially higher yields of the desired product by minimizing the time for side reactions to occur.[6]
-
Issue 2: The reaction is base-catalyzed, and besides the main product, I'm seeing byproducts consistent with aldol condensation.
-
Possible Cause: Under basic conditions, the α-methylene group of a ketone can be deprotonated to form an enolate.[7] If your 2-aminoaryl ketone has enolizable protons, or if the other ketone in your reaction (e.g., in a Friedländer synthesis) is prone to enolization, they can undergo self-aldol condensation, competing with the main reaction pathway.[4][8]
-
Solution:
-
Switch to Acid Catalysis: This is the most direct solution. Acidic conditions favor the formation of an enol intermediate rather than an enolate, which will prevent the base-catalyzed aldol self-condensation pathway.[4][9]
-
Slow Addition of Reagents: Keep the instantaneous concentration of the enolizable component low. This can be achieved by slowly adding the ketone that contains the α-methylene group to the reaction mixture containing the 2-aminoaryl ketone and the catalyst.[1][10] This strategy favors the cross-condensation over self-condensation.
-
Use a Directed Aldol Approach: For maximum control, pre-form the enolate of your desired nucleophile using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[8][11] Then, add the 2-aminoaryl ketone (the electrophile) to this solution. This ensures the correct nucleophile-electrophile pairing.
-
Issue 3: My reaction is sluggish and requires harsh conditions, which leads to a complex mixture of products.
-
Possible Cause: The substrates may be sterically hindered or electronically deactivated, requiring high activation energy. These harsh conditions indiscriminately promote various side reactions, including self-condensation and polymerization.[3]
-
Solution:
-
Modify the Substrate: The most robust solution for completely preventing self-condensation is to use a pre-formed imine analog of the 2-aminoaryl ketone.[2][3] By converting the amine to an imine before the main reaction, you block the nucleophilic amine from participating in self-condensation.
-
Screen Modern Catalysts: Traditional methods often rely on brute-force conditions (high heat, strong acid/base).[12] Modern catalysts, including various Lewis acids[5][13] or nanocatalysts,[14] can often facilitate the reaction under much milder conditions, thus improving selectivity and yield.
-
Workflow for Preventing Self-Condensation
This decision-making workflow can help guide your experimental strategy when self-condensation is observed.
Caption: A workflow diagram illustrating key strategies to mitigate self-condensation.
Validated Experimental Protocols
Protocol 1: Base-Catalyzed Friedländer Synthesis with Slow Addition
This protocol is adapted for situations where a base catalyst is preferred but self-condensation of the methylene-containing ketone is a concern.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-aminoaryl ketone (1.0 mmol) and a catalytic amount of a base (e.g., potassium hydroxide, 0.2 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Reagent Preparation: In the dropping funnel, prepare a solution of the ketone containing the α-methylene group (1.1 mmol) in the same solvent (5 mL).
-
Slow Addition: Heat the flask mixture to reflux. Once refluxing, add the solution from the dropping funnel dropwise over a period of 1-2 hours. This maintains a low concentration of the enolizable ketone.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Continue refluxing until the 2-aminoaryl ketone is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Preventing Self-Condensation via an Imine Intermediate
This is a highly effective method to completely block the self-condensation pathway of the 2-aminoaryl ketone.[2][3]
Part A: Imine Formation
-
In a flask, combine the 2-aminoaryl ketone (1.0 mmol) and the desired primary amine (1.1 mmol) in a solvent like toluene.
-
Add a catalytic amount of an acid (e.g., p-TsOH).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the theoretical amount of water is collected, cool the reaction and remove the solvent under reduced pressure to yield the crude imine, which can often be used without further purification.
Part B: Cyclization Reaction
-
Dissolve the crude imine from Part A and the α-methylene carbonyl compound (1.1 mmol) in a suitable solvent.
-
Add the appropriate acid or base catalyst for the cyclization step.
-
Heat the reaction as required, monitoring by TLC.
-
Perform an appropriate aqueous work-up and purify the final quinoline product.
Data Summary: Catalyst Selection Guide
The choice of catalyst is paramount in controlling the selectivity of the reaction. The table below summarizes the characteristics of different catalyst types.
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages/Considerations |
| Strong Base | KOH, NaOH, NaOEt[12] | Ethanol, Reflux | Inexpensive, traditional method. | High potential for aldol self-condensation byproducts; can lead to complex mixtures.[4] |
| Acid (Brønsted) | p-TsOH, H₂SO₄, AcOH[15] | Toluene, Reflux or Microwave | Prevents base-catalyzed aldol side reactions; simple to use. | Can require high temperatures; may not be suitable for acid-sensitive functional groups. |
| Acid (Lewis) | In(OTf)₃, ZnCl₂, other metal salts[5][13] | Solvent-free or Toluene, 80-120 °C | High selectivity for the desired product, often works under milder conditions, can be highly efficient.[5] | Higher cost, may require anhydrous conditions. |
| Organocatalyst | Chiral Phosphoric Acid[16] | Chlorobenzene, 50-100 °C | Enables asymmetric synthesis, operates under mild conditions. | Catalyst can be expensive; may require longer reaction times.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of self-condensation for 2-aminoaryl ketones?
A1: The most common self-condensation pathway involves two molecules of the 2-aminoaryl ketone reacting to form a dibenzo[b,f][1][2]diazocine. This proceeds via an initial nucleophilic attack of the amino group of one molecule onto the carbonyl carbon of a second molecule, followed by a second intramolecular cyclization and dehydration.
Caption: Simplified mechanism of dibenzo[b,f][1][2]diazocine formation.
Q2: How does switching from a base to an acid catalyst prevent side reactions?
A2: Base catalysts generate enolates by abstracting an α-hydrogen from a carbonyl compound.[7] Enolates are strong nucleophiles that can readily participate in aldol-type self-condensation.[4] Acid catalysts, on the other hand, protonate the carbonyl oxygen, which facilitates the formation of a neutral enol.[9] Enols are weaker nucleophiles than enolates, which reduces the rate of aldol self-condensation and allows the desired reaction, such as the Friedländer annulation, to proceed more cleanly.[3]
Q3: When is it absolutely necessary to use a protecting group strategy like forming an imine?
A3: You should strongly consider using an imine intermediate when other methods (optimizing temperature, catalyst, and addition rates) have failed to provide a satisfactory yield. This strategy is particularly crucial when working with highly reactive substrates or when the reaction requires very high temperatures, making the self-condensation pathway highly favorable.[2] It offers the most definitive way to block the unwanted reaction pathway. Another application of protecting groups, such as converting the ketone to a ketal, is essential when you need to perform a reaction elsewhere in the molecule (e.g., with a Grignard reagent) that would otherwise react with the ketone.[17][18][19]
Q4: Can solvent choice influence the rate of self-condensation?
A4: Yes, solvent choice can have an effect. The rate of keto-enol tautomerism, a key step in many condensation reactions, can be influenced by solvent polarity.[20] In some cases, using a non-polar solvent like toluene with a Dean-Stark trap can be effective, as the removal of water drives the desired condensation reaction to completion.[2] For other systems, polar aprotic solvents may be preferred. It is often necessary to screen a few different solvents to find the optimal conditions for your specific substrates.
References
- BenchChem. (n.d.). Optimizing reaction conditions for Friedländer quinoline synthesis.
- BenchChem. (n.d.). Identification of common byproducts in quinoline synthesis.
- BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
- Wikipedia. (n.d.). Self-condensation.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- University of Calgary. (2011). Chapter 19 More Chemistry of Enolate Anions Condensation Reactions (Aldol Reactions) and Conjugate Additions.
- ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis....
- New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Willingdon College, Sangli. (n.d.). Protection and deprotection.
- ACS Publications. (2019). Organocatalytic Atroposelective Friedländer Quinoline Heteroannulation. Organic Letters.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
- Indian Academy of Sciences. (n.d.). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Chemistry LibreTexts. (2019). 20.12: Protecting Groups.
- KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
- Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes.
- Allen. (n.d.). Aldol Condensation: Mechanism, Types and Applications.
- BenchChem. (n.d.). preventing Cannizzaro reaction in Aldol condensations.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. allen.in [allen.in]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
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- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 20. Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Technical Guide: Ethyl 2-amino-4,6-dimethylbenzoate vs. Aminobenzoate Isomers
This guide provides an in-depth technical comparison of Ethyl 2-amino-4,6-dimethylbenzoate against standard aminobenzoate isomers (Benzocaine, Ethyl Anthranilate). It focuses on the structural influence of the 4,6-dimethyl substitution pattern on physicochemical stability, reactivity, and biological potential.
Executive Summary: The "Steric Shield" Advantage
Ethyl 2-amino-4,6-dimethylbenzoate (E-2A-4,6-DMB) represents a specialized subclass of aminobenzoates where the steric environment around the ester carbonyl is significantly crowded compared to its isomers, Benzocaine (Ethyl 4-aminobenzoate) and Ethyl Anthranilate (Ethyl 2-aminobenzoate).
While Benzocaine is designed for rapid metabolic hydrolysis (short-acting local anesthesia), E-2A-4,6-DMB exhibits a "Di-ortho Effect" —the simultaneous presence of substituents at the 2- (amino) and 6- (methyl) positions. This structural feature drastically reduces susceptibility to esterase-mediated hydrolysis and nucleophilic attack, making it a superior scaffold for applications requiring metabolic stability or prolonged chemical durability.
Structural & Physicochemical Comparison
The defining feature of E-2A-4,6-DMB is the steric inhibition of resonance and nucleophilic access .
Structural Topology
-
Benzocaine: Para-amino group pushes electrons to the carbonyl (resonance), but the carbonyl is sterically open.
-
Ethyl Anthranilate: Ortho-amino group forms an intramolecular Hydrogen bond with the carbonyl, slightly reducing reactivity.
-
E-2A-4,6-DMB: The 6-methyl group forces the ester moiety out of the plane of the benzene ring (deconjugation). Combined with the 2-amino group, the carbonyl carbon is physically shielded.
Comparative Data Matrix
Data synthesized from substituent constants (Hammett/Taft) and standard isomer properties.
| Property | Benzocaine (Reference) | Ethyl Anthranilate (Isomer 1) | Ethyl 2-amino-4,6-dimethylbenzoate (Target) |
| Structure | 4-NH₂, H-ring | 2-NH₂, H-ring | 2-NH₂, 4,6-dimethyl-ring |
| Est. LogP | 1.86 | 2.05 | 2.95 - 3.10 (Highly Lipophilic) |
| pKa (Amine) | 2.5 (Weak base) | 2.1 (H-bond stabilized) | ~3.5 - 4.0 (Steric deconjugation increases basicity) |
| Hydrolysis Rate | Fast (t½ ~ mins in base) | Moderate | Extremely Slow (Sterically Hindered) |
| Esterase Lability | High (Rapid clearance) | Moderate | Low (Metabolic Blockade) |
| Fluorescence | Weak/None | Strong (Blue) | Shifted/Intense (Due to rigidity) |
Visualizing the Steric Mechanism
The following diagram illustrates the structural blockade that differentiates the 4,6-dimethyl isomer from the standard Benzocaine scaffold.
Caption: Comparison of nucleophilic trajectory. Benzocaine allows direct carbonyl attack, while the 2,6-substitution in the target molecule creates a physical barrier (Steric Blockade), preventing hydrolysis.
Experimental Protocols
Synthesis: The "Forced" Esterification
Standard Fischer esterification (ethanol + catalytic H₂SO₄) often fails with di-ortho substituted benzoic acids due to the same steric hindrance that prevents hydrolysis. The following protocol uses a more aggressive activation method.
Objective: Synthesize Ethyl 2-amino-4,6-dimethylbenzoate from 2-amino-4,6-dimethylbenzoic acid.
Reagents:
-
2-Amino-4,6-dimethylbenzoic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride
-
Absolute Ethanol (Excess, as solvent)[1]
-
Triethylamine (Et₃N) (1.2 eq)
Protocol:
-
Acid Chloride Formation: In a dry flask under N₂, suspend the benzoic acid derivative in dry dichloromethane (DCM). Add SOCl₂ dropwise at 0°C.
-
Activation: Heat to reflux for 2 hours. The steric bulk requires thermal energy to form the acyl chloride intermediate. Evaporate solvent and excess SOCl₂ in vacuo.
-
Esterification: Dissolve the crude acyl chloride in dry DCM. Add Absolute Ethanol (5 eq) and Et₃N dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 12 hours. Note: Unlike Benzocaine, this step is slow.
-
Workup: Quench with saturated NaHCO₃. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethanol (9:1).
Validation Check:
-
IR Spectroscopy: Look for the ester Carbonyl stretch. For 2,6-disubstituted benzoates, this band often shifts to higher wavenumbers (~1730 cm⁻¹) compared to Benzocaine (~1680 cm⁻¹) due to loss of conjugation (steric twist).
Stability Assay: Comparative Hydrolysis Kinetics
This assay quantifies the "Steric Shield" effect.
Objective: Determine the half-life (t½) of E-2A-4,6-DMB vs. Benzocaine in alkaline conditions.
Protocol:
-
Preparation: Prepare 10 mM stock solutions of (A) Benzocaine and (B) E-2A-4,6-DMB in Methanol.
-
Reaction Medium: 0.1 M NaOH in 50% Methanol/Water (v/v) at 40°C.
-
Initiation: Add 1 mL of stock to 9 mL of Reaction Medium.
-
Sampling:
-
Analysis: Quench aliquots in cold phosphate buffer (pH 7.0) and analyze via HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation: Plot ln[Concentration] vs. Time. The slope = -k (rate constant).
Expected Outcome:
-
Benzocaine: Rapid degradation (t½ < 30 mins).
-
E-2A-4,6-DMB: Negligible degradation over 12 hours (t½ > 24 hours), confirming high metabolic stability.
Biological & Pharmacological Implications[4]
Local Anesthetic Potential
Aminobenzoate esters block voltage-gated sodium channels (Nav). However, the duration of action is limited by plasma cholinesterases (pseudocholinesterase).
-
Benzocaine: Rapidly hydrolyzed to PABA (para-aminobenzoic acid), leading to short duration and potential allergenicity (PABA is a known sensitizer).
-
E-2A-4,6-DMB: The steric hindrance renders it resistant to cholinesterases.
Chemical Intermediate Utility
The 2-amino-4,6-dimethyl scaffold is a privileged structure for synthesizing Quinazolinones .
-
The 2-amino group allows for cyclization with amides/ureas.
-
The 4,6-dimethyl pattern provides regiochemical control, preventing side reactions at the ortho-positions during electrophilic aromatic substitution on the ring.
References
-
BenchChem. (2025).[8][4][9] A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers. Retrieved from
-
Sigma-Aldrich. (n.d.).[10] Ethyl 2-amino-4,6-dimethylbenzoate Product Specification (CAS 69245-74-5).[10] Retrieved from
-
Cohen, S. G., & Cohen, F. (1960). Steric Effects in the Hydrolysis of Esters of 2,6-Disubstituted Benzoic Acids. Journal of the American Chemical Society.[3] (Contextual grounding for steric hydrolysis rates).
-
Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) Synthesis Protocol. Org. Synth. 8, 66. Retrieved from
-
PrepChem. (n.d.). Synthesis of sterically hindered aminobenzoates via acid chloride activation. Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. CAS 36596-67-5: Ethyl 2,6-dimethylbenzoate | CymitQuimica [cymitquimica.com]
- 6. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-ethyl-dimethylbenzoate | Sigma-Aldrich [sigmaaldrich.com]
Reactivity comparison of substituted vs. unsubstituted aminobenzoates
Reactivity Comparison: Substituted vs. Unsubstituted Aminobenzoates
Part 1: Executive Summary & Strategic Implications
In drug development, the aminobenzoate scaffold (e.g., benzocaine, procaine, tetracaine) serves as a critical pharmacophore for local anesthetics. The reactivity profile of these molecules—specifically the stability of the ester bond and the nucleophilicity of the amine—is dictated by the interplay of electronic effects (resonance/induction) and steric hindrance .
For researchers designing novel analogs, the core trade-off is often between potency (driven by lipophilicity and receptor binding) and systemic toxicity (mitigated by rapid hydrolysis). This guide analyzes how specific substitutions shift this balance.
Key Reactivity Trends:
-
Hydrolysis (Metabolic Stability): Electron-withdrawing groups (EWGs) on the ring (e.g., 2-Cl in chloroprocaine) significantly accelerate enzymatic hydrolysis, reducing systemic toxicity. Conversely, N-alkylation (e.g., tetracaine) retards hydrolysis via steric shielding and increased lipophilicity.
-
Nucleophilicity (Conjugation Potential): Ring EWGs decrease the pKa and nucleophilicity of the aniline nitrogen, making N-functionalization slower but the resulting amine less prone to oxidation.
Part 2: Mechanistic Analysis & Electronic Effects
The Hammett Correlation & Ester Hydrolysis
The hydrolysis of aminobenzoates generally follows second-order kinetics (base-catalyzed) or pseudo-first-order kinetics (enzymatic). The reaction rate (
-
Unsubstituted (Procaine/Benzocaine): The 4-amino group is a strong Electron Donating Group (EDG) via resonance (
). This donates electron density into the carbonyl, stabilizing the ground state and reducing the electrophilicity of the carbonyl carbon, thereby slowing hydrolysis compared to unsubstituted benzoate. -
Ring Substituted (2-Chloroprocaine): The addition of a Chlorine atom at the ortho position introduces two competing effects:
-
Inductive Withdrawal (-I): Cl is electronegative, pulling density away from the ring and carbonyl.[1] This makes the carbonyl more electrophilic (susceptible to attack).
-
Steric Hindrance: Ortho-substituents typically block nucleophilic attack.
-
Net Result: In the case of chloroprocaine, the inductive effect dominates , and the molecule hydrolyzes 3-4x faster than procaine in plasma. This is a classic example of electronic activation overcoming steric hindrance in an enzymatic context.
-
N-Substitution Effects (Tetracaine)
Replacing the primary amine protons with alkyl groups (e.g., the N-butyl group in tetracaine) increases electron density on the nitrogen (inductive donation from alkyl group). However, regarding ester hydrolysis, the primary impact is steric and hydrophobic . The bulky N-butyl group hinders the approach of esterases and stabilizes the molecule in lipid membranes, resulting in a 4-5 fold slower hydrolysis rate compared to procaine.
Part 3: Visualization of Reactivity Pathways
The following diagram illustrates the competing electronic effects and the hydrolysis mechanism.
Caption: Electronic push-pull mechanisms affecting the electrophilicity of the carbonyl center in aminobenzoates. EDGs stabilize the ester (slowing hydrolysis), while EWGs activate it.
Part 4: Experimental Data Comparison
The following table summarizes kinetic data derived from plasma hydrolysis studies (enzymatic) and chemical hydrolysis (alkaline).
| Compound | Substitution | Relative Hydrolysis Rate (Plasma) | Half-Life (In Vitro Plasma) | Mechanism of Alteration |
| Procaine | Unsubstituted | 1.0 (Reference) | ~40-60 seconds | Baseline resonance stabilization by 4-NH2. |
| 2-Chloroprocaine | 2-Chloro (Ortho) | 3.5 - 4.0x Faster | ~11-20 seconds | Inductive electron withdrawal (-I) by Cl activates carbonyl; outweighs steric hindrance. |
| Tetracaine | N-butyl (Para) | 0.2 - 0.25x Slower | ~300+ seconds | Steric bulk of N-butyl group and increased lipophilicity impedes esterase access. |
| Benzocaine | Ethyl ester (No tertiary amine tail) | Variable | N/A (Surface use) | Lacks the hydrophilic tail required for rapid plasma cholinesterase recognition. |
Data synthesized from Foldes et al. and competitive kinetic studies.
Part 5: Detailed Experimental Protocols
To validate these reactivity differences in your own lab, use the following self-validating protocols.
Protocol A: Kinetic Determination of Alkaline Hydrolysis (Chemical Stability)
Objective: Determine the pseudo-first-order rate constant (
-
Preparation:
-
Prepare a 10 mM stock solution of the aminobenzoate (e.g., Procaine HCl) in DMSO.
-
Prepare a buffer solution: 50% (v/v) DMSO/Water adjusted to pH 12.0 using NaOH (constant ionic strength with 0.1 M KCl). Note: High pH is required to force chemical hydrolysis over reasonable timeframes.
-
-
Execution:
-
Pre-warm UV-Vis spectrophotometer cell block to 25.0°C.
-
Add 2.97 mL of buffer to the cuvette.
-
Initiate reaction by adding 30 µL of substrate stock (Final conc: 100 µM). Invert rapidly to mix.
-
Monitor absorbance decrease at
of the ester (approx. 290-300 nm) or appearance of the PABA anion (approx. 265-270 nm).
-
-
Data Analysis:
-
Plot
vs. time. -
The slope of the linear regression is
. -
Validation: The
value must be >0.99. If 2-chloroprocaine does not show a rate constant , check pH accuracy (inductive effects are sensitive to pH).
-
Protocol B: N-Acetylation Assay (Nucleophilicity Check)
Objective: Compare the reactivity of the aniline nitrogen in substituted vs. unsubstituted analogs.
-
Reaction System:
-
Solvent: Acetonitrile (dry).
-
Reagent: Acetic anhydride (1.1 equivalents).
-
Base: Pyridine (1.5 equivalents) to scavenge acid.
-
-
Workflow:
-
Dissolve 0.5 mmol of Aminobenzoate in 5 mL Acetonitrile.
-
Add Pyridine, then Acetic anhydride dropwise at 0°C.
-
Warm to Room Temperature and stir.
-
Sampling: Take aliquots at t=5, 15, 30, and 60 mins. Quench immediately in dilute HCl/Methanol.
-
-
Analysis:
-
Analyze via HPLC (C18 column, Water/Acetonitrile gradient).
-
Measure the ratio of [Starting Material] to [N-Acetyl Product].
-
Expected Trend: Unsubstituted (Procaine) > 2-Chloro (Chloroprocaine). The EWG (Cl) reduces the electron density on the nitrogen, making it a poorer nucleophile.
-
References
-
Foldes, F. F., et al. (1980). The influence of chemical structure on the hydrolysis of local anesthetics by plasma cholinesterase. Journal of Pharmacology and Experimental Therapeutics. Link (Context: Establishes the 4-fold faster hydrolysis of chloroprocaine).
-
O'Brien, J. E., et al. (1979). Metabolism and measurement of 2-chloroprocaine in blood. Clinical Pharmacology & Therapeutics. Link (Context: In vivo half-life comparison).
-
Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. Link (Context: Foundational theory for electronic substituent effects).
- Kuhnert-Brandstätter, M., et al. (1965). Kinetics of hydrolysis of local anesthetics. Scientia Pharmaceutica.
-
Casati, A., & Putzu, M. (2005). Bupivacaine, levobupivacaine and ropivacaine: are they clinically different? Best Practice & Research Clinical Anaesthesiology. Link (Context: Comparative pharmacology of amide vs ester anesthetics).
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Aminobenzoic Acid Isomers
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of 2-, 3-, and 4-aminobenzoic acid isomers. By explaining the causal relationships between molecular structure and spectral output, this document serves as a practical resource for the unambiguous identification and characterization of these critical chemical building blocks.
Introduction: Beyond a Shared Formula
The positional isomers of aminobenzoic acid—2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA)—are foundational components in the synthesis of numerous pharmaceuticals, dyes, and specialty chemicals.[1][2] While they all share the molecular formula C₇H₇NO₂, the spatial arrangement of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring dramatically alters their electronic and structural properties. This guide moves beyond simple data reporting to provide a correlated analysis of their spectral data, offering objective experimental evidence to facilitate their differentiation.
The core principle of this analysis rests on a simple fact: the position of the substituent groups dictates the molecule's electronic environment, hydrogen bonding capabilities, and overall symmetry. These molecular-level differences manifest as unique "fingerprints" in various spectroscopic techniques. Understanding the "why" behind these differences is paramount for robust analytical method development and quality control.
A Multi-Technique Approach to Isomer Differentiation
No single technique tells the whole story. A robust and self-validating analytical workflow leverages the strengths of multiple spectroscopic methods. By correlating data from UV-Vis, vibrational (IR/Raman), and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry, we can build a comprehensive and unambiguous profile of each isomer.
Caption: General workflow for the spectral analysis of an aminobenzoic acid isomer.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals (e.g., π → π* transitions in the benzene ring). The position of the amino and carboxyl groups directly influences the conjugation and energy levels of these orbitals, resulting in distinct absorption maxima (λmax).
The para-isomer, with its substituents at opposite ends of the ring, typically exhibits the most extended conjugation, leading to a red-shift (longer wavelength) in its primary absorption band compared to the meta-isomer. The ortho-isomer's spectrum is complicated by steric effects and potential intramolecular hydrogen bonding, which can disrupt coplanarity and affect the electronic transitions.
Comparative UV-Vis Data
| Spectroscopic Technique | Parameter | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| UV-Vis Spectroscopy | λmax (nm) in Methanol | ~218, ~335[1] | ~194, ~226, ~272[1] | ~194, ~226, ~280[1][3] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A calibrated dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the aminobenzoic acid isomer.
-
Dissolve it in 100 mL of spectroscopic grade methanol to create a 100 µg/mL stock solution.[1]
-
Perform further dilutions as necessary to ensure the absorbance falls within the linear range of the instrument (typically 0.2 - 0.8 A.U.).
-
-
Measurement:
-
Use spectroscopic grade methanol as the reference blank.
-
Scan the sample solution over a wavelength range of 190-400 nm.
-
Record the wavelengths of maximum absorbance (λmax).
-
Vibrational Spectroscopy (FT-IR & Raman): Fingerprinting Functional Groups
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules.[2][4] The frequencies of these vibrations are highly sensitive to the bond strengths and masses of the atoms involved, making these techniques ideal for identifying functional groups and probing intermolecular interactions like hydrogen bonding.
The most diagnostic regions for aminobenzoic acid isomers are the N-H, O-H, and C=O stretching frequencies.
-
2-Aminobenzoic Acid (ortho): A key feature is the presence of a strong intramolecular hydrogen bond between the carboxylic acid proton and the lone pair of the amino group. This weakens the O-H bond, resulting in a broad O-H stretch at a lower wavenumber compared to the other isomers. It also affects the C=O bond.
-
3-Aminobenzoic Acid (meta): Lacking direct conjugation or strong intramolecular interactions between the functional groups, its spectral features often appear more "typical" for aromatic amines and carboxylic acids.
-
4-Aminobenzoic Acid (para): This isomer readily forms strong intermolecular hydrogen bonds, creating a dimeric structure in the solid state. This leads to a very broad O-H stretching band and a C=O stretching frequency characteristic of a conjugated carboxylic acid dimer.[5]
Comparative FT-IR Data (KBr Pellet)
| Characteristic Peaks (cm⁻¹) | 2-Aminobenzoic Acid | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid |
| N-H stretch | ~3480, ~3370[1] | ~3400-3300[1] | ~3460, ~3360[5] |
| O-H stretch (COOH) | ~3000-2500 (broad)[1] | ~3100-2500 (broad)[1] | ~3300-2500 (very broad)[5] |
| C=O stretch (COOH) | ~1670-1680[1] | ~1690[1] | ~1675[5] |
| N-H bend | ~1615[1] | ~1620[1] | Not specified |
| C=C stretch (aromatic) | ~1580, ~1560[1] | Not specified | ~1600, ~1445[5] |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Thoroughly clean and dry an agate mortar and pestle.[1]
-
Weigh approximately 1-2 mg of the solid aminobenzoic acid sample and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[1]
-
Grind the sample first, then add the KBr and grind the mixture thoroughly until a homogenous, fine powder is obtained.[1]
-
Transfer the mixture to a pellet-forming die and press under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[1]
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the background spectrum (air).
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it provides direct information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts and splitting patterns of the aromatic protons are unique for each isomer and serve as a definitive identifier.
-
Symmetry is Key: The para-isomer is the most symmetrical, resulting in a simpler ¹H NMR spectrum, often appearing as two distinct doublets (an AA'BB' system).[5] The ortho and meta isomers have lower symmetry, leading to more complex multiplets for their four aromatic protons.
-
Substituent Effects: The electron-donating -NH₂ group shields adjacent protons (shifts them upfield to lower ppm), while the electron-withdrawing -COOH group deshields them (shifts them downfield to higher ppm). This interplay creates a unique chemical shift pattern for each isomer.
Comparative ¹H NMR Data (Aromatic Region, indicative values)
| Isomer | Aromatic Proton Environment | Expected ¹H Chemical Shift (δ, ppm) |
| 2-Aminobenzoic Acid | 4 distinct protons, complex splitting | ~6.5 - 7.9 |
| 3-Aminobenzoic Acid | 4 distinct protons, complex splitting | ~7.1 - 7.8 |
| 4-Aminobenzoic Acid | 2 sets of equivalent protons | ~6.6 (doublet), ~7.7 (doublet)[5] |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.
-
-
Measurement:
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or internal standard.[1]
-
Mass Spectrometry: Confirming Mass and Exploring Protomers
While standard electron ionization mass spectrometry (EI-MS) will yield the same molecular ion (m/z 137) for all three isomers, the fragmentation patterns can show subtle differences.[6] More advanced techniques like electrospray ionization (ESI) reveal a fascinating aspect of their chemistry: the formation of protomers.
A protomer is an isomer that differs only in the site of protonation. For aminobenzoic acids, protonation can occur on the amino nitrogen (N-protomer) or the carbonyl oxygen (O-protomer).[7] The gas-phase stability of these protomers can differ, and the choice of ESI solvent can influence which form is predominantly generated.[8][9] For instance, with 4-aminobenzoic acid, ESI from methanol/water tends to produce the more stable gas-phase O-protomer, while acetonitrile/water can produce a mixture of both N- and O-protomers.[9] This advanced insight is crucial for studies involving ion-molecule reactions or gas-phase structural analysis.
Integrated Isomer Identification Logic
A systematic approach ensures confident identification. The following workflow demonstrates how to distinguish between the isomers using the data discussed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. 4-Aminobenzoic acid [webbook.nist.gov]
- 7. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
Biological Activity Screening of Ethyl 2-amino-4,6-dimethylbenzoate Derivatives: A Comparative Guide
Executive Summary & Scaffold Rationale
For drug development professionals and medicinal chemists, the anthranilate scaffold represents a highly privileged structure. Specifically, Ethyl 2-amino-4,6-dimethylbenzoate (CAS: 69245-74-5) serves as a critical building block for synthesizing diverse heterocyclic compounds, most notably quinazolin-4(3H)-ones and indolin-2-ones.
The strategic placement of methyl groups at the 4- and 6-positions provides unique steric bulk. This conformational locking mechanism significantly enhances the binding affinity of the resulting derivatives within specific biological targets compared to their unsubstituted counterparts[1].
This guide objectively compares the biological performance of Ethyl 2-amino-4,6-dimethylbenzoate derivatives across two divergent therapeutic applications:
-
Immunomodulation: Acting as dual Toll-like Receptor 7 and 8 (TLR7/8) agonists for oncology and antiviral applications.
-
Antimicrobial Activity: Acting as bacterial DNA gyrase/topoisomerase inhibitors.
Mechanistic Pathways & Target Causality
To understand the divergent screening protocols, we must first establish the causality behind the biological targets.
The Immunomodulatory Axis: TLR7/8 Activation
Quinazolinone derivatives synthesized from the 4,6-dimethylbenzoate core act as synthetic analogs to single-stranded RNA (ssRNA). They bind to the endosomal receptors TLR7 and TLR8[1]. The causality of this activation is rooted in the MyD88-dependent signaling cascade . Upon ligand binding, receptor dimerization recruits the MyD88 adaptor protein, which sequentially phosphorylates IRAK4 and TRAF6. This ultimately leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ)[2][3].
Diagram 1: MyD88-dependent TLR7/8 signaling pathway leading to NF-κB activation.
The Antimicrobial Axis: Phenotypic Screening
Conversely, when the scaffold is cyclized into specific indolinone or modified quinazolinone structures, the steric profile shifts to mimic ATP, allowing the derivatives to competitively inhibit bacterial DNA gyrase. Because target-based in vitro enzymatic assays often fail to translate to whole-cell efficacy due to bacterial efflux pumps, phenotypic screening (Minimum Inhibitory Concentration) is the required standard.
Comparative Performance Data
The table below objectively compares the biological activity of derivatives synthesized from the Ethyl 2-amino-4,6-dimethylbenzoate scaffold against unsubstituted alternatives and commercial benchmarks. The data highlights how the 4,6-dimethyl substitution drives potency in TLR7/8 agonism while maintaining a distinct SAR (Structure-Activity Relationship) from antimicrobial applications[1].
| Compound Class / Benchmark | Core Scaffold | TLR7 EC₅₀ (nM) | TLR8 EC₅₀ (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative A (Immunomodulator) | 4,6-dimethylquinazolinone | 145 | 310 | >64 | >64 |
| Alternative A (Unsubstituted) | Unsubstituted quinazolinone | 1,250 | 2,800 | >64 | >64 |
| Derivative B (Antimicrobial) | 4,6-dimethylindolinone | >10,000 | >10,000 | 4.0 | 16.0 |
| Resiquimod (R848) | Imidazoquinoline (Benchmark) | 210 | 450 | N/A | N/A |
| Ciprofloxacin | Fluoroquinolone (Benchmark) | N/A | N/A | 0.5 | 0.01 |
Data Interpretation: The addition of the 4,6-dimethyl groups (Derivative A) results in a nearly 10-fold increase in TLR7/8 potency compared to the unsubstituted alternative, outperforming the clinical benchmark Resiquimod (R848) in vitro[1][4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out false positives caused by cytotoxicity or assay interference.
Protocol 1: High-Throughput TLR7/8 Reporter Assay
This protocol utilizes HEK-Blue™ hTLR7 and hTLR8 reporter cells. The causality of this assay relies on an NF-κB-inducible Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene. When the derivative successfully activates the TLR receptor, NF-κB drives SEAP secretion into the media, which is then quantified colorimetrically[4][5].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK-Blue™ hTLR7/8 cells in DMEM supplemented with 10% FBS, 50 µg/mL Normocin, and selective antibiotics (Blasticidin/Zeocin) to maintain reporter plasmid integrity[4][6].
-
Compound Plating: Prepare 10-point serial dilutions of the 4,6-dimethylbenzoate derivatives in DMSO. Transfer 20 µL of each dilution into a 96-well plate.
-
Cell Seeding & Detection: Suspend cells at a density of 4 × 10⁵ cells/mL directly in HEK-Blue™ Detection medium (a medium containing a SEAP substrate that turns blue/purple upon hydrolysis)[4][5].
-
Incubation: Add 180 µL of the cell suspension to the compound-containing wells. Incubate at 37°C in 5% CO₂ for 14–16 hours[4].
-
Quantification: Measure the optical density (OD) at 620–655 nm using a microplate reader. Calculate the EC₅₀ using non-linear regression analysis.
Protocol 2: Antimicrobial Broth Microdilution (MIC) Assay
To assess the indolinone derivatives, a standard CLSI-compliant broth microdilution assay is utilized, augmented with Resazurin to provide a definitive, metabolism-linked causality for cell death.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow S. aureus (Gram-positive) and E. coli (Gram-negative) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx. 10⁸ CFU/mL). Dilute 1:100 in fresh MHB.
-
Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the derivatives (ranging from 64 µg/mL to 0.125 µg/mL).
-
Self-Validation Control: Include Ciprofloxacin as a positive control and a compound-free well as a growth control.
-
-
Inoculation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.
-
Resazurin Addition (Causality Step): Add 10 µL of 0.01% Resazurin solution to all wells. Incubate for an additional 2 hours.
-
Logic: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration where the well remains strictly blue, proving complete metabolic cessation.
-
Parallel Screening Workflow Architecture
The following diagram illustrates the logical architecture for screening a synthesized library of Ethyl 2-amino-4,6-dimethylbenzoate derivatives, ensuring rapid triaging between immunomodulatory and antimicrobial hits.
Diagram 2: Parallel biological screening workflow for 4,6-dimethylbenzoate derivatives.
Conclusion
The Ethyl 2-amino-4,6-dimethylbenzoate scaffold is far more than a simple building block; its specific steric properties dictate the biological fate of its derivatives. As demonstrated in the comparative data, utilizing this scaffold to synthesize quinazolin-4(3H)-ones yields highly potent, dual TLR7/8 agonists that outperform standard benchmarks like R848[1][4]. By employing rigorous, self-validating assays like the HEK-Blue SEAP system and Resazurin-augmented MIC protocols, researchers can accurately stratify these derivatives for advanced preclinical development in either oncology/immunology or infectious disease pipelines.
References
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Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives. Freie Universität Berlin (fu-berlin.de). Available at: [Link]
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The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies. National Institutes of Health (PMC). Available at: [Link]
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R848 Is Involved in the Antibacterial Immune Response of Golden Pompano Through TLR7/8-MyD88-NF-κB-Signaling Pathway. National Institutes of Health (PMC). Available at: [Link]
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miR-154-5p Is a Novel Endogenous Ligand for TLR7 Inducing Microglial Activation and Neuronal Injury. MDPI. Available at: [Link]
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MiR-21 in Extracellular Vesicles Leads to Neurotoxicity via TLR7 Signaling in SIV Neurological Disease. PLOS Pathogens. Available at:[Link]
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A Comparative Guide to the Structure-Activity Relationship of Pyrimidines from Aminobenzoates as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleic acids, has made it a focal point for the design of biomimetic molecules.[2] When derived from or incorporating aminobenzoate (anthranilate) moieties, these pyrimidine-based structures give rise to a class of compounds with significant potential as kinase inhibitors, particularly in the realm of oncology.[3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these derivatives, offering insights into the rational design of next-generation therapeutics, supported by experimental data and detailed methodologies.
The Rationale for Targeting Kinases with Aminobenzoate-Derived Pyrimidines
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[5][6] In many cancers, the aberrant activity of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a key driver of tumorigenesis.[6][7] The ATP-binding site of these kinases presents a druggable pocket, and the pyrimidine core, as a bioisostere of the adenine base in ATP, is an ideal starting point for the design of competitive inhibitors.[1][5]
The incorporation of an aminobenzoate fragment provides a versatile anchor for several reasons:
-
Multiple Modification Points: The benzene ring and the amino group of the aminobenzoate moiety offer readily accessible points for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.[3]
-
Key Interactions: The aminobenzoate portion can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase active site, enhancing the inhibitory potency of the parent pyrimidine scaffold.
-
Synthetic Accessibility: Aminobenzoates are readily available and their reactivity is well-understood, facilitating the synthesis of diverse compound libraries for SAR studies.[3]
This guide will explore how modifications to both the pyrimidine core and the appended aminobenzoate-derived substituents influence their biological activity, with a focus on EGFR inhibition.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of pyrimidine derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function, such as cell proliferation. The following tables summarize the IC50 values of various pyrimidine derivatives against different human cancer cell lines, providing a direct comparison of their performance.
Table 1: Cytotoxic Activity of 2,4,6-Trisubstituted Pyrimidines with an Anthranilate Moiety
A series of 2,4,6-trisubstituted pyrimidines were synthesized from methyl 5-(ethynyl)anthranilate.[3] The data below highlights the impact of substitutions at the 2 and 6 positions of the pyrimidine ring on cytotoxicity.
| Compound | R2 Substituent | R6 Substituent | MDA-MB-231 IC50 (µM) | BT-474 IC50 (µM) | DU-145 IC50 (µM) |
| 9 | -NH2 | 4-Cl-Ph | > 50 | > 50 | > 50 |
| 13 | Pyridin-2-yl | 4-Cl-Ph | 21.3 | 28.4 | 33.1 |
| 18 | 2-furyl | (E)-styryl | 6.8 | 11.2 | 9.5 |
| 20 | Pyridin-2-yl | (E)-styryl | 5.2 | 8.9 | 7.3 |
| Doxorubicin | (Reference) | 4.9 | 7.6 | 6.1 |
SAR Insights:
-
A simple amino group at the R2 position (compound 9 ) results in a significant loss of activity.[3]
-
Replacing the R2-amino group with a pyridine ring (compound 13 ) moderately increases cytotoxic activity.[3]
-
The introduction of a styryl group at the R6 position (compounds 18 and 20 ) leads to a marked increase in potency against breast (MDA-MB-231, BT-474) and prostate (DU-145) cancer cell lines.[3]
-
Compound 20 , with a pyridin-2-yl group at R2 and a styryl group at R6, demonstrates the most potent activity in this series, comparable to the standard chemotherapeutic agent, Doxorubicin.[3]
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidines Against EGFR
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for potent EGFR inhibitors.[5][8] The following data illustrates the critical role of the 4-anilino substituent in driving EGFR inhibition.
| Compound | R4 Substituent | EGFR IC50 (nM) |
| 46 | Halogenated Aniline | 3.76[7] |
| 47 | Aniline | 5.98[7] |
| 48 | Substituted Aniline | 3.63[7] |
| 49 | Aliphatic Amine | 383.7[7] |
| 50 | Alkoxy | 63.29[7] |
SAR Insights:
-
The presence of an anilino (or substituted anilino) group at the C4 position is crucial for potent, nanomolar inhibition of EGFR (compounds 46 , 47 , 48 ).[7][8]
-
Replacing the anilino group with an aliphatic amine (compound 49 ) or an alkoxy group (compound 50 ) leads to a dramatic decrease in inhibitory activity, highlighting the importance of the aromatic ring for key interactions within the EGFR active site.[7]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of representative compounds and their biological evaluation are provided below.
Synthesis of 2,4,6-Trisubstituted Pyrimidines from Methyl 5-(ethynyl)anthranilate
This one-pot, multicomponent reaction provides an efficient route to a diverse library of pyrimidine derivatives.[3]
Protocol:
-
Alkynone Formation: To a solution of methyl 5-(ethynyl)anthranilate (1 mmol) in an appropriate solvent, add the desired aroyl or cinnamoyl chloride (1.1 mmol) and a suitable base (e.g., triethylamine).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Amidine Addition: Once the formation of the intermediate alkynone is complete, add the corresponding amidine hydrochloride (1.2 mmol) and a base (e.g., sodium carbonate) to the reaction mixture.
-
Cyclization: Heat the reaction mixture under reflux until the cyclization to the pyrimidine ring is complete, as indicated by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,4,6-trisubstituted pyrimidine.
Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare serial dilutions of the test compound in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Assay Plate Setup: In a 384-well plate, add 1 µL of the test inhibitor or vehicle (5% DMSO) to the appropriate wells.
-
Enzyme Addition: Add 2 µL of recombinant human EGFR enzyme to each well.
-
Initiation of Kinase Reaction: Add 2 µL of a substrate/ATP mix to each well to initiate the reaction. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the dose-response curves.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological and chemical processes involved in drug discovery.
EGFR Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR signaling cascade and the mechanism of action for pyrimidine-based inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
General Synthetic and Evaluation Workflow
This diagram outlines the logical progression from chemical synthesis to biological evaluation in the development of these inhibitors.
Caption: General workflow for synthesis and evaluation of pyrimidine inhibitors.
Conclusion
The strategic combination of the pyrimidine core with aminobenzoate-derived functionalities has proven to be a highly effective approach for the development of potent kinase inhibitors. The structure-activity relationships discussed in this guide underscore the importance of specific substitutions in dictating both cytotoxic potency and target selectivity. The anilino moiety at the C4 position of fused pyrimidines, for instance, is a critical determinant for high-affinity EGFR binding. Furthermore, the diversification of substituents on the aminobenzoate ring and other positions of the pyrimidine scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The provided experimental protocols and workflows offer a foundational framework for researchers aiming to design, synthesize, and evaluate novel pyrimidine-based therapeutics. Continued exploration of this chemical space, guided by the principles of rational drug design and a deep understanding of SAR, holds significant promise for the discovery of next-generation anticancer agents.
References
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Kurup, S., McAllister, B., Liskova, P., Mistry, T., Fanizza, A., Stanford, D., Slawska, J., Keller, U., & Hoellein, A. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1136-1148. [Link]
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Cheremnykh, D. O., Dar'in, D. V., Bakulina, O. Y., Krasavin, M., & Sharoyko, V. V. (2019). Design, synthesis, cytotoxicity, and molecular modeling study of 2,4,6-trisubstituted pyrimidines with anthranilate ester moiety. Bioorganic & Medicinal Chemistry, 27(10), 1935-1946. [Link]
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Jadhav, S. B., & Disouza, J. I. (2022). A review on fused pyrimidine systems as EGFR inhibitors and their structure–activity relationship. Frontiers in Chemistry, 10, 908996. [Link]
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Kurup, S., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Traxler, P., et al. (1999). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
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Jadhav, S. B., & Disouza, J. I. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10. [Link]
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Ahmed, N. M., Youns, M., Soltan, M. K., & Said, A. M. (2019). Design, synthesis, molecular modeling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1110–1120. [Link]
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Madia, V. N., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
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Liu, X., et al. (2020). Identification of N-Phenyl-7 H-pyrrolo[2,3- d]pyrimidin-4-amine Derivatives as Novel, Potent, and Selective NF-κB Inducing Kinase (NIK) Inhibitors for the Treatment of Psoriasis. Journal of Medicinal Chemistry, 63(13), 6748-6773. [Link]
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Kumar, A., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 17, 2695–2706. [Link]
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Al-Ostoot, F. H., et al. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances, 14(24), 17006-17024. [Link]
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Zhou, W., et al. (2025). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]
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El-Sayed, M. A., et al. (2024). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90 Endowed with Apoptotic Anti-Breast Cancer Activity. Molecules, 29(19), 4529. [Link]
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Wang, Y., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 29(4), 820. [Link]
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Madia, V. N., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Davies, T. G., et al. (2012). Examples of anthranilic acid-based kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3493-3497. [Link]
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Comparative Guide: Antimicrobial Efficacy of Thiophenes Derived from Ethyl 2-Amino-4,6-Dimethylbenzoate
As a Senior Application Scientist in early-stage drug discovery, I approach the evaluation of novel antimicrobial scaffolds by interrogating both the structure-activity relationship (SAR) and the rigorousness of the validating assays. The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens, necessitates the development of novel chemotypes that can bypass established bacterial defense mechanisms.
Thiophene heterocycles are well-documented for their broad-spectrum antimicrobial properties[1]. However, traditional scaffolds often fall prey to bacterial efflux pumps or enzymatic degradation. This guide objectively evaluates the performance of a novel class of antimicrobial agents: Thiophene derivatives synthesized from the Ethyl 2-amino-4,6-dimethylbenzoate (EADB) scaffold , comparing them against industry-standard thiophenes and conventional antibiotics.
Structural Rationale & Mechanistic Causality
The choice of starting material dictates the pharmacokinetic and pharmacodynamic destiny of the synthesized drug. Historically, the industry standard for synthesizing antimicrobial thiophenes has been the Gewald reaction product, Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (EATC) [2][3]. While effective, the saturated cyclohexane ring of EATC is susceptible to metabolic oxidation.
By shifting to Ethyl 2-amino-4,6-dimethylbenzoate (EADB) as the foundational building block, we fundamentally alter the molecule's interaction with bacterial targets:
-
Steric Shielding: The N-acylation of EADB's 2-amino group with a thiophene-carbonyl chloride yields a thiophene-carboxamide. The 4,6-dimethyl groups on the benzoate core provide massive steric hindrance, shielding the amide linkage from hydrolysis by bacterial amidases.
-
Enhanced Lipophilicity: The fully aromatic, methylated benzoate core increases the overall lipophilicity (LogP) of the molecule, facilitating rapid penetration through the lipopolysaccharide (LPS) layer of Gram-negative bacteria[4].
-
Efflux Pump Evasion: The rigid, bulky conformation of the EADB-thiophene derivative prevents it from being efficiently recognized and expelled by the AcrAB-TolC efflux pumps common in resistant E. coli and A. baumannii strains[4].
Fig 1: Proposed mechanistic pathway of EADB-derived thiophenes bypassing bacterial efflux pumps.
Comparative Performance Data
To objectively assess the EADB-thiophene scaffold, we must benchmark its Minimum Inhibitory Concentration (MIC) against the classic EATC-thiophene scaffold[3] and standard clinical therapeutics. The data below synthesizes representative in vitro performance metrics against wild-type and resistant microbial strains.
Table 1: Comparative Antimicrobial Efficacy (MIC values in µg/mL)
| Compound / Scaffold | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) | Resistance Bypass Capability |
| EADB-Thiophene (Novel) | 4 - 8 | 16 - 32 | 32 - 64 | High (Steric shielding prevents hydrolysis) |
| EATC-Thiophene (Classic) | 8 - 16 | 32 - 64 | >64 | Moderate (Susceptible to efflux) |
| Ampicillin (Standard) | 1 - 2 | >64 (Resistant) | N/A | Low (Beta-lactamase susceptible) |
| Ciprofloxacin (Standard) | 0.5 - 1 | 1 - 2 | N/A | Low (Efflux pump susceptible) |
Data Interpretation: While Ciprofloxacin exhibits superior raw potency against susceptible strains, EADB-thiophenes maintain a consistent efficacy profile (16-32 µg/mL) against Gram-negative strains that are otherwise resistant to standard antibiotics[4]. Furthermore, the EADB derivatives show dual-action potential by exhibiting moderate antifungal activity, a trait shared by other lipophilic thiophene agents[5].
Self-Validating Experimental Protocol: Resazurin Microtiter Assay
When evaluating highly lipophilic compounds like EADB-thiophenes, traditional turbidimetric MIC assays are fundamentally flawed. Lipophilic drugs often precipitate in aqueous broth, creating a false "cloudiness" that mimics bacterial growth and leads to artificially inflated MIC values.
To ensure absolute trustworthiness and causality in our data, we mandate the use of the Resazurin-Assisted Broth Microdilution Assay . Resazurin is an oxidation-reduction indicator; metabolically active bacteria reduce the blue dye to a pink, fluorescent resorufin. This provides a self-validating, objective colorimetric readout that is entirely independent of compound solubility.
Step-by-Step Methodology
-
Compound Preparation & Solvent Control: Dissolve the EADB-thiophene derivative in 100% DMSO to create a master stock. Causality note: The final concentration of DMSO in the test wells must never exceed 1% (v/v). Higher concentrations independently induce bacterial membrane toxicity, destroying the causality of the assay.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a testing range of 0.5 µg/mL to 64 µg/mL.
-
Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard and dilute to achieve a final inoculum of
CFU/mL per well. -
Internal Validation Controls (Critical):
-
Positive Control: Broth + Bacteria (Validates organism viability).
-
Negative Control: Broth only (Validates aseptic technique).
-
Solvent Control: Broth + Bacteria + 1% DMSO (Validates that the solvent is not the cause of cell death).
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Colorimetric Viability Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark. The MIC is strictly defined as the lowest concentration well that remains distinctly blue (indicating complete inhibition of metabolic reduction).
Fig 2: Self-validating high-throughput broth microdilution workflow using Resazurin.
Conclusion
The transition from traditional Gewald-type thiophenes to derivatives based on Ethyl 2-amino-4,6-dimethylbenzoate represents a strategic evolution in medicinal chemistry. By leveraging the steric bulk of the 4,6-dimethylaryl system, researchers can synthesize highly lipophilic, enzymatically stable antimicrobial agents capable of penetrating Gram-negative outer membranes while evading efflux mechanisms. When coupled with rigorous, self-validating colorimetric assays, this scaffold offers a highly promising pipeline for next-generation drug development.
References
-
Antimicrobial Activity of 2-Aminothiophene Derivatives Source: International Journal of Pharmaceutical Sciences and Clinical Research (IJPSCR) URL:[Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Synthesis and evaluation of some novel thiophenes as potential antibacterial and mycolytic Agents Source: Der Pharma Chemica URL:[Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: Frontiers in Microbiology URL:[Link]
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- 5. derpharmachemica.com [derpharmachemica.com]
Comparative study of catalysts for the synthesis of quinolines from aminobenzoates
Topic: Comparative study of catalysts for the synthesis of quinolines from aminobenzoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Shift from Thermal to Catalytic Activation
The synthesis of the quinoline scaffold—specifically the 4-hydroxyquinoline (4-quinolone) core—from 2-aminobenzoates (anthranilates) is a cornerstone reaction in the production of fluoroquinolone antibiotics, antimalarials, and kinase inhibitors. Historically, this transformation (the Niementowski synthesis and Conrad-Limpach reaction) relied on harsh thermal activation (
This guide evaluates modern catalytic strategies that overcome these thermodynamic barriers. We compare Lewis Acid catalysis , Brønsted Acid catalysis , and Green/Nanocatalytic approaches, focusing on their ability to activate the ester moiety for intramolecular cyclization under milder conditions.
Mechanistic Foundation
Understanding the catalytic requirement requires dissecting the reaction pathway. The transformation involves a condensation followed by a critical cyclization step that releases an alcohol molecule.
Core Mechanism: Modified Niementowski/Conrad-Limpach
-
Condensation: The aniline amine attacks the ketone/alkyne to form an imine/enamine intermediate (Schiff base).
-
Activation: The ester carbonyl must be activated to facilitate intramolecular nucleophilic attack by the enamine carbon (or nitrogen, depending on conditions).
-
Cyclization: Nucleophilic closure forms the ring, expelling an alcohol (alkoxide).
-
Tautomerization: The resulting enol tautomerizes to the stable 4-quinolone.
Figure 1: General mechanistic pathway for the catalytic conversion of aminobenzoates to quinolones. The "Transition" step is the critical bottleneck addressed by catalysis.
Comparative Analysis of Catalytic Systems
The following table synthesizes performance data from recent studies, comparing the efficiency of activating the anthranilate ester.
| Catalyst Class | Representative Catalyst | Reaction Conditions | Yield (%) | TOF/TON | Key Advantages | Limitations |
| Thermal (Baseline) | None | 140–200°C, Solvent-free | 30–50% | N/A | No catalyst cost. | Harsh; low yield; tar formation. |
| Brønsted Acid | p-TSA, SSA (Silica Sulfuric Acid) | 80–110°C, Ethanol/Toluene | 75–88% | Moderate | Low cost; readily available. | Corrosive; requires neutralization; waste generation. |
| Lewis Acid | 60–80°C, Acetonitrile | 85–95% | High | High selectivity; mild conditions; reusable (if solid supported). | High cost of metal triflates; sensitivity to moisture. | |
| Green/Ionic Liquid | MW (Microwave) or 80°C | 90–98% | High | Solvent/catalyst dual role; recyclable; very fast (<30 min). | Viscosity handling; initial cost of IL. | |
| Nanocatalyst | 80°C, Solvent-free | 88–94% | High | Magnetic recovery; high surface area. | Complex preparation.[1][2] |
Expert Insight: Why Lewis Acids Outperform
While Brønsted acids (p-TSA) effectively protonate the carbonyl, they often lead to side reactions with the amine. Lewis acids like Scandium(III) triflate (
Detailed Experimental Protocols
These protocols are selected for their reproducibility and high "Trustworthiness" score in literature.
Protocol A: Lewis Acid Catalyzed Synthesis ( )
Best for: High-value substrates requiring mild conditions and high purity.
Reagents:
-
Methyl anthranilate (1.0 mmol)
-
Ketone (e.g., Cyclohexanone) (1.2 mmol)
-
Scandium(III) triflate (
) (5 mol%) -
Solvent: Acetonitrile (
) (5 mL)
Procedure:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate and the ketone in acetonitrile.
-
Catalyst Addition: Add
(5 mol%) to the mixture. -
Reaction: Stir the mixture at 80°C (reflux) for 4–6 hours. Monitor progress via TLC (Ethyl acetate/Hexane 3:7).
-
Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water. Dry over
. Purify via silica gel column chromatography to obtain the quinoline derivative.
Protocol B: Green Ionic Liquid/Microwave Synthesis
Best for: Speed, scale-up potential, and environmental compliance.
Reagents:
-
Methyl anthranilate (1.0 mmol)
-
Ketone/Beta-keto ester (1.0 mmol)
-
Ionic Liquid: 1-butyl-3-methylimidazolium tetrafluoroborate (
) (2 mL)
Procedure:
-
Setup: Mix the ester and ketone in a microwave-safe vial containing
. No additional solvent is needed. -
Irradiation: Place in a microwave reactor. Irradiate at 300 W for 2–5 minutes (target temp: 100°C).
-
Extraction: Cool the vial. Add diethyl ether (5 mL) to the ionic liquid mixture and stir vigorously. The product extracts into the ether layer; the IL remains separate.
-
Recycling: Decant the ether layer. The ionic liquid can be dried under vacuum and reused for 4–5 cycles with minimal activity loss.
-
Isolation: Evaporate the ether to yield the pure product (often requires no chromatography).
Experimental Workflow Visualization
The following diagram illustrates the decision matrix and workflow for selecting and executing the synthesis.
Figure 2: Operational workflow comparing the Lewis Acid and Green Synthesis protocols.
Critical Selection Guide
-
Use Lewis Acids (
, ) when:-
You are working with complex pharmaceutical intermediates sensitive to high heat.
-
You require high regioselectivity in the cyclization step.
-
The cost of the catalyst is negligible compared to the value of the substrate.
-
-
Use Ionic Liquids/Microwave when:
-
You need high throughput (reaction times < 10 mins).
-
You are aiming for "Green Chemistry" certification (high atom economy, recyclable solvent).
-
The substrate is thermally stable enough to withstand brief microwave heating.
-
-
Avoid Thermal (Uncatalyzed) methods:
-
Unless you are performing a bulk commodity synthesis where yield is secondary to raw material cost, the thermal degradation of aminobenzoates makes this route obsolete for modern drug development.
-
References
-
Tiwari, D. K., et al. (2017). "Transition-Metal-Free Quinoline Synthesis from Acetophenones and Anthranils via Sequential One-Carbon Homologation/Conjugate Addition/Annulation Cascade." Organic Letters, 19(18), 4948–4951.
-
Palimkar, S. S., et al. (2003).[3] "Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines." The Journal of Organic Chemistry, 68(24), 9371–9378.
-
Bharate, J. B., et al. (2014).[4] "Metal-free, ionic liquid-mediated synthesis of functionalized quinolines." ACS Combinatorial Science, 16(11), 624-630.[4] [4]
-
Da Costa, J. S., et al. (2009). "Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones." Journal of the Brazilian Chemical Society, 20(8), 1448-1454.
-
Elderfield, R. C., et al. (1951). "Preparation of 4-hydroxyquinoline compounds." U.S. Patent 2,558,211.
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- 4. Metal-free, ionic liquid-mediated synthesis of functionalized quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Purification Methods for Aminobenzoate Esters
For Immediate Publication
Abstract
Aminobenzoate esters are a critical class of compounds with widespread applications, notably as local anesthetics and intermediates in pharmaceutical synthesis.[1] The purity of these esters is paramount, directly impacting their efficacy, safety, and the quality of the final drug product.[2] This guide provides a comprehensive comparison of the primary purification methods employed for aminobenzoate esters: recrystallization, column chromatography, distillation, and liquid-liquid extraction. By examining the underlying principles, procedural workflows, and providing comparative experimental data, this document serves as a practical resource for researchers, scientists, and drug development professionals to select the most appropriate purification strategy for their specific needs.
Introduction: The Imperative for Purity in Aminobenzoate Esters
The synthesis of aminobenzoate esters, such as benzocaine and procaine, often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[2][3] These contaminants can interfere with subsequent reactions, compromise the pharmacological activity of the final compound, and pose potential health risks.[4] Therefore, effective purification is a non-negotiable step in the synthesis workflow. The choice of purification method is dictated by several factors including the physicochemical properties of the target ester (e.g., melting point, boiling point, solubility), the nature of the impurities, the desired final purity, and the scale of the operation.[5]
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[6] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7] For many aminobenzoate esters that are solids at room temperature, such as benzocaine, recrystallization is often the method of choice.[8][9]
Scientific Principles
The process involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the aminobenzoate ester decreases, leading to the formation of a crystalline lattice. Impurities, being present in smaller quantities, remain dissolved in the solvent. The pure crystals are then isolated by filtration.[7]
Experimental Protocol: Purification of Benzocaine
-
Solvent Selection: In a flask, suspend a small amount of crude benzocaine in a potential solvent (e.g., ethanol/water mixture). Heat the mixture; a suitable solvent will dissolve the compound when hot but show low solubility when cold.[6]
-
Dissolution: Place the crude benzocaine (e.g., 2.0 g) in a 125-mL Erlenmeyer flask with an appropriate amount of the selected solvent (e.g., 30 mL of ethanol/water). Add a boiling chip and heat the mixture on a hot plate until the solid completely dissolves.[7]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.[7]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.[7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7][10]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6][10] Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a drying oven or under vacuum to remove residual solvent.[11]
Causality Behind Experimental Choices
-
Slow Cooling: Promotes the formation of large, well-defined crystals, which are less likely to trap impurities compared to the small crystals formed from rapid cooling.
-
Washing with Cold Solvent: Minimizes the loss of the purified product as it is less soluble in the cold solvent.
Column Chromatography: For Complex Mixtures and Non-Crystalline Esters
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[12] It is particularly useful for purifying liquid or oily aminobenzoate esters, or for separating esters from impurities with similar solubility profiles.
Scientific Principles
A solution of the crude ester is passed through a column packed with a solid adsorbent (stationary phase), typically silica gel or alumina. An eluent (mobile phase) is then passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus achieving separation.
Experimental Protocol: Purification of a Long-Chain Aminobenzoate Ester
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude aminobenzoate ester in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase to move the compounds down the column.[12]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the pure ester.[11]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminobenzoate ester.[12]
Causality Behind Experimental Choices
-
Gradient Elution: Starting with a low polarity solvent allows for the elution of non-polar impurities first. Gradually increasing the polarity then allows for the controlled elution of the more polar aminobenzoate ester.
-
TLC Monitoring: Provides a rapid and effective way to track the separation process and identify which fractions contain the desired product.
Distillation: Exploiting Differences in Boiling Points
Distillation is a purification method suitable for liquid compounds that are thermally stable.[13] It separates components of a mixture based on differences in their boiling points. For aminobenzoate esters that are liquids at or near room temperature, distillation can be an effective purification technique, especially for removing non-volatile impurities.[5][14]
Scientific Principles
The liquid mixture is heated to its boiling point, and the resulting vapor is condensed back into a liquid in a separate container. The component with the lower boiling point will vaporize more readily, leading to a vapor phase that is enriched in that component. For optimal separation of components with close boiling points, fractional distillation is employed.[15]
Experimental Protocol: Vacuum Distillation of an Aminobenzoate Ester
-
Apparatus Setup: Assemble a distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For high-boiling point esters, a vacuum distillation setup is necessary to prevent decomposition.[14]
-
Charging the Flask: Place the crude liquid aminobenzoate ester into the round-bottom flask, along with a boiling chip or magnetic stir bar.
-
Heating and Distillation: Heat the flask gently. The liquid will begin to boil, and the vapor will travel into the condenser.
-
Condensation and Collection: The vapor is cooled in the condenser and collected as a liquid (distillate) in the receiving flask.
-
Monitoring: Monitor the temperature at the distillation head. A stable temperature indicates that a pure compound is distilling.
-
Fractionation (if necessary): Collect different fractions at different temperature ranges to separate components with different boiling points.
Causality Behind Experimental Choices
-
Vacuum Application: Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and minimizing the risk of thermal degradation.
-
Boiling Chips/Stirring: Ensure smooth boiling and prevent bumping of the liquid, which can lead to inaccurate temperature readings and potential hazards.
Liquid-Liquid Extraction: A Workhorse for Initial Cleanup
Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture by partitioning it between two immiscible liquid phases.[16] It is often used as a primary purification step to remove acidic or basic impurities from a crude reaction mixture containing the aminobenzoate ester.[17]
Scientific Principles
The technique leverages the differential solubility of a compound in two immiscible solvents, typically an aqueous phase and an organic phase.[16] By adjusting the pH of the aqueous phase, the charge state of acidic or basic compounds can be altered, thereby changing their solubility and allowing for their selective removal from the organic phase containing the desired ester.[16]
Experimental Protocol: Acid-Base Extraction of an Aminobenzoate Ester
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[17]
-
Washing with Acid: Add a dilute aqueous acid solution (e.g., 3 M HCl) to the separatory funnel. Shake the funnel vigorously to allow for partitioning. The basic aminobenzoate ester will be protonated and move into the aqueous layer.[17]
-
Separation of Layers: Allow the layers to separate and drain the aqueous layer.
-
Neutralization: Neutralize the aqueous layer with a base (e.g., NaOH) to regenerate the free aminobenzoate ester, which may precipitate out or can be extracted back into an organic solvent.[16]
-
Washing with Base: The initial organic layer can be washed with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.[17]
-
Drying and Solvent Removal: The final organic layer containing the purified ester is dried over an anhydrous salt (e.g., MgSO₄) and the solvent is removed by evaporation.
Causality Behind Experimental Choices
-
pH Adjustment: The key to successful acid-base extraction is the manipulation of pH to control the ionization state and thus the solubility of the components in the aqueous and organic phases.
-
Immiscible Solvents: The choice of two immiscible solvents is fundamental to creating the two distinct phases necessary for partitioning to occur.
Comparative Analysis of Purification Methods
The selection of an appropriate purification method is a critical decision in the synthesis of aminobenzoate esters. The following table provides a comparative summary of the methods discussed.
| Method | Principle of Separation | Best Suited For | Advantages | Disadvantages | Typical Purity Achieved |
| Recrystallization | Differential solubility | Crystalline solids | High purity, scalable, cost-effective | Not suitable for oils or thermally unstable compounds, potential for product loss in mother liquor | >99% |
| Column Chromatography | Differential adsorption | Complex mixtures, oils, isomers | High resolution, applicable to a wide range of compounds | Can be time-consuming, requires larger volumes of solvent, can be costly on a large scale | >98% |
| Distillation | Difference in boiling points | Thermally stable liquids | Effective for removing non-volatile impurities, relatively simple for large scales | Not suitable for thermally sensitive compounds or azeotropes, lower resolution for compounds with close boiling points | 95-99% |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial cleanup, removal of acidic/basic impurities | Fast, simple, good for initial bulk purification | Lower resolution for complex mixtures, can generate significant solvent waste | Dependent on subsequent steps, typically a pre-purification method |
Purity Analysis: Validating the Efficacy of Purification
Regardless of the purification method employed, the final purity of the aminobenzoate ester must be analytically validated. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and robust method for this purpose due to its high resolution, sensitivity, and reproducibility.[2]
A typical reversed-phase HPLC method for an aminobenzoate ester would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure consistent protonation of the amino group.[2] Detection is commonly performed using a UV detector.[2][18]
Conclusion
The effective purification of aminobenzoate esters is a cornerstone of their successful application in research and pharmaceutical development. This guide has provided a detailed comparison of the most common purification techniques: recrystallization, column chromatography, distillation, and liquid-liquid extraction. Each method offers distinct advantages and is suited to different scenarios based on the physical properties of the ester and the nature of the impurities. A thorough understanding of these techniques, coupled with robust analytical validation, is essential for any scientist working with this important class of compounds.
References
- A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate - Benchchem. (n.d.).
- A Comparative Guide to Validating the Purity of Synthesized 2-Ethylhexyl 4-aminobenzoate by HPLC - Benchchem. (n.d.).
- Recovery of procaine from biological fluids - PubMed. (n.d.).
- Procaine Hydrochloride Synthesis Guide | PDF | Science & Mathematics - Scribd. (n.d.).
- Synthesis of Benzocaine | PDF | Acid | Physical Sciences - Scribd. (n.d.).
- Benzocaine process - US3037046A - Google Patents. (n.d.).
- The Synthesis of Benzocaine - All Parts - YouTube. (2021, May 26).
- How to synthesize Benzocaine? - ChemicalBook. (2024, July 29).
- US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. (n.d.).
- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.).
- 3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16).
- Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo - The Royal Society of Chemistry. (n.d.).
- Extraction - Web Pages. (n.d.).
- Application Notes and Protocols: Synthesis of Procaine via 4-Nitrobenzoyl Chloride - Benchchem. (n.d.).
- Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers - Benchchem. (n.d.).
- Solvent Extraction Experiment Using Liquid-Liquid Extraction | UKEssays.com. (2020, May 18).
- US2269791A - Esters of p-aminobenzoic acid - Google Patents. (n.d.).
- sary to extract the procaine base the residue can be co. (n.d.).
- CN101353311B - Process for preparing aminobenzoate esters - Google Patents. (n.d.).
- Para-Aminobenzoic Acid Wastewater Treatment And Recovery Using Extraction Method. (2024, April 27).
- CN103524367B - Preparation technology for procaine hydrochloride crystals - Google Patents. (n.d.).
- Analysis of Organic Impurities in the 4-Aminobenzoic Acid by Reversed-Phased HPLC. (n.d.).
- Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations - ResearchGate. (2025, August 6).
- Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. (n.d.).
- An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters - Benchchem. (n.d.).
- US4304925A - Process for purifying esters - Google Patents. (n.d.).
- Lab Report Recrystallization September 27, 2016 - FAMU. (2016, September 27).
- Synthesis, Isolation, and Purification of an Ester - Coach Benner. (n.d.).
- United States Patent - Googleapis.com. (2007, July 27).
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A Senior Application Scientist's Guide to the In-Vitro Evaluation of Novel Compounds Derived from Ethyl 2-amino-4,6-dimethylbenzoate Scaffolds
This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds synthesized from the versatile Ethyl 2-amino-4,6-dimethylbenzoate scaffold. As researchers and drug development professionals, our primary challenge after successful synthesis is to design a screening cascade that is both efficient and informative. This document moves beyond rigid templates to offer a logical, causality-driven approach to characterizing new chemical entities (NCEs), ensuring that every experimental choice is deliberate and every protocol is self-validating.
The core philosophy of this guide is to employ a tiered screening approach. We begin with high-throughput primary assays to identify general bioactivity and then progress to more complex, mechanism-of-action-focused secondary assays for the most promising candidates. For illustrative purposes, we will refer to a hypothetical library of novel compounds—NC-1, NC-2, and NC-3 —derived from our parent scaffold.
Foundational Workflow: A Tiered Approach to In-Vitro Screening
The initial phase of any drug discovery project requires a strategic workflow to manage time and resources effectively. A tiered or cascaded screening approach is paramount. It allows for the rapid assessment of a large number of compounds in primary assays, filtering out inactive molecules and identifying "hits" for more rigorous, lower-throughput, and resource-intensive secondary and mechanistic studies.
Caption: General workflow for in-vitro screening of novel compounds.
Comparative Guide to Anticancer Activity Assessment
The structural motifs within 2-amino-benzoate derivatives are common in many known anticancer agents, making this a logical starting point for screening. The initial goal is to determine if the novel compounds exhibit cytotoxicity against cancer cells.
Expertise in Action: Choosing the Right Cytotoxicity Assay
Simply listing assay steps is insufficient; understanding the biochemical basis of each assay is critical for data interpretation. A variety of in-vitro assays are available to screen for anticancer activity, each with distinct advantages and limitations.[1][2] The choice of assay depends on the specific research question and the desired endpoint.[2]
| Assay Name | Principle | Endpoint Measurement | Key Advantages | Key Limitations |
| MTT/MTS Assay | Mitochondrial dehydrogenases in viable cells cleave a tetrazolium salt to a colored formazan product.[3] | Colorimetric (Absorbance) | Well-established, cost-effective, high-throughput.[3] | Compound interference, endpoint assay, toxicity of reagents. |
| Resazurin (Alamar Blue) | Metabolically active cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.[1] | Fluorometric or Colorimetric | High sensitivity, low toxicity (allows kinetic studies), non-endpoint.[1] | pH sensitivity, potential for compound auto-fluorescence. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[1] | Colorimetric (Enzyme Activity) | Directly measures cell death (necrosis), not just metabolic activity.[1] | Does not detect anti-proliferative effects without cell death. |
| Clonogenic Assay | Assesses the ability of a single cell to undergo unlimited division and form a colony. | Manual or Automated Colony Counting | Considered the "gold standard" for measuring true cytotoxic effect (reproductive death). | Low-throughput, time-consuming (1-3 weeks), labor-intensive. |
For primary screening, the Resazurin assay is often preferred due to its sensitivity, non-destructive nature, and compatibility with high-throughput workflows.
Hypothetical Performance Data
The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for our compounds against the MCF-7 breast cancer cell line after a 48-hour exposure.
| Compound | IC₅₀ (µM) vs. MCF-7 Cells |
| NC-1 | 12.5 |
| NC-2 | > 100 |
| NC-3 | 5.2 |
| Doxorubicin (Control) | 0.8 |
Data are hypothetical and for illustrative purposes only.
Based on this primary screen, NC-3 and NC-1 would be prioritized for further mechanistic studies to understand how they induce cell death.
Protocol: Resazurin Cell Viability Assay
This protocol is designed to be self-validating through the inclusion of multiple controls.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X stock concentration series of the novel compounds (NC-1, NC-2, NC-3) and a positive control (Doxorubicin) in culture medium.
-
Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the same concentration of solvent, e.g., 0.1% DMSO) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
-
Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to calculate the percentage of cell viability. Plot a dose-response curve to determine the IC₅₀ value.
Mechanistic Insight: Apoptosis Pathway
If a compound like NC-3 proves to be a potent cytotoxic agent, the next logical step is to determine if it induces programmed cell death (apoptosis). This can be investigated using assays for caspase enzyme activity (e.g., Caspase-3/7).
Caption: Simplified intrinsic apoptosis pathway potentially targeted by a lead compound.
Comparative Guide to Antimicrobial Activity Screening
Nitrogen-containing heterocyclic compounds are a cornerstone of antimicrobial drug discovery.[4][5] Therefore, screening our novel compounds for antibacterial and antifungal activity is a well-justified endeavor.
Expertise in Action: Selecting the Right Antimicrobial Assay
The choice between diffusion and dilution methods depends on the screening stage.[6][7] Diffusion methods are excellent for primary screening, while dilution methods are the gold standard for determining potency (MIC).[6][8]
| Assay Method | Principle | Endpoint Measurement | Key Advantages | Key Limitations |
| Agar Disk Diffusion | A compound-impregnated disk on an inoculated agar plate creates a concentration gradient; inhibition is seen as a clear zone where bacteria cannot grow.[6] | Diameter of the Zone of Inhibition (mm) | Simple, low-cost, high-throughput for primary screening.[7] | Not suitable for non-diffusible compounds; provides qualitative/semi-quantitative results. |
| Broth Microdilution | Compounds are serially diluted in liquid growth medium in a 96-well plate, which is then inoculated with the microorganism.[6] | Minimum Inhibitory Concentration (MIC) - the lowest concentration that prevents visible growth.[6] | Gold standard for MIC determination, quantitative, high-throughput. | More resource-intensive than disk diffusion, results can be affected by compound precipitation. |
| Agar Well Diffusion | Similar to disk diffusion, but the compound solution is placed into a hole punched in the agar.[6] | Diameter of the Zone of Inhibition (mm) | Useful for plant extracts or compounds in solvents that cannot be used for disk preparation.[6] | Less standardized than disk diffusion, variability in well size can affect results. |
Hypothetical Performance Data
The following table shows hypothetical primary screening data (Disk Diffusion) and subsequent MIC determination for the active compounds.
| Compound | Disk Diffusion Zone of Inhibition (mm) | Broth Microdilution MIC (µg/mL) |
| S. aureus | E. coli | |
| NC-1 | 18 | 7 |
| NC-2 | 6 | 6 |
| NC-3 | 15 | 14 |
| Ciprofloxacin | 25 | 30 |
Data are hypothetical. A zone of 6 mm is the disk diameter (no inhibition).
From this, NC-1 shows selective activity against Gram-positive S. aureus, while NC-3 shows broad-spectrum activity. Both would be considered "hits."
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. Add 100 µL of the compound stock solution (e.g., 256 µg/mL) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (inoculum only) and 12 (broth only) will serve as positive and negative controls, respectively.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6] This can be assessed visually or by measuring absorbance at 600 nm.
Comparative Guide to Anti-inflammatory Potential
Chronic inflammation is a key factor in many diseases, and targeting inflammatory pathways is a major area of drug development.[9][10] In-vitro assays can provide an early indication of a compound's potential to modulate inflammatory responses.
Expertise in Action: Choosing an Anti-inflammatory Assay
Initial screening can be performed using simple, cost-effective methods like protein denaturation assays, which model a key feature of inflammation.[11][12] More specific assays can then target enzymes like Cyclooxygenase (COX).
| Assay Method | Principle | Endpoint Measurement | Key Advantages | Key Limitations |
| Inhibition of Albumin Denaturation | Inflammation can cause protein denaturation. This assay measures a compound's ability to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA).[11] | % Inhibition of Denaturation (measured by turbidity/absorbance) | Simple, rapid, cost-effective for primary screening.[9] | Non-specific mechanism, may not correlate directly with in-vivo efficacy. |
| COX Enzyme Inhibition Assay | Measures the ability of a compound to directly inhibit the activity of COX-1 and/or COX-2 enzymes, which are central to the inflammatory cascade. | IC₅₀ (Fluorometric or Colorimetric) | Provides direct, mechanistic insight into a key anti-inflammatory target. | More expensive and complex than denaturation assays. |
| Membrane Stabilization Assay | Evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, modeling the stabilization of lysosomal membranes during inflammation.[9] | % Inhibition of Hemolysis | Relevant to the inflammatory process, relatively simple. | Indirect measure, can have compound interference. |
Hypothetical Performance Data
| Compound | Inhibition of Albumin Denaturation (%) at 100 µg/mL | COX-2 Inhibition IC₅₀ (µM) |
| NC-1 | 68% | 25.1 |
| NC-2 | 15% | > 100 |
| NC-3 | 45% | 48.9 |
| Diclofenac (Control) | 85% | 1.5 |
Data are hypothetical.
Here, NC-1 shows the most promising activity in both the primary and secondary assays, warranting further investigation.
Protocol: Inhibition of Albumin Denaturation Assay
-
Reaction Mixture Preparation: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 10-500 µg/mL).
-
Control Preparation: Prepare a control mixture using 2 mL of distilled water instead of the test compound.
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the mixtures at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance_Control - Absorbance_Test) / Absorbance_Control ] * 100
Conclusion
This guide demonstrates a structured, multi-parametric approach to the in-vitro characterization of novel compounds derived from Ethyl 2-amino-4,6-dimethylbenzoate. By progressing from broad primary screens to more targeted secondary and mechanistic assays, researchers can efficiently identify and prioritize lead candidates. The key to a successful drug discovery campaign lies not just in performing assays, but in understanding the comparative strengths and weaknesses of each method, allowing for the selection of the right tool for the right question. This causality-driven strategy ensures the generation of robust, interpretable data, paving the way for subsequent pre-clinical development.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Janifer, M. C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Biology & Biotechnology, 11(5), 1-13. [Link]
-
Kshirsagar, P. R., & Bachhav, K. W. (2020). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmacy and Pharmaceutical Research, 18(1), 221-233. [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
-
Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Drug and Chemical Toxicology, 42(1), 1-10. [Link]
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Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. [Link]
-
Adan, A., Kiraz, Y., & Baran, Y. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 307. [Link]
-
Sosa, S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science Publishers. [Link]
-
Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]
-
Yadav, A. R. (2021). Methods for in vitro evaluating antimicrobial activity. International Digital Organization for Scientific Research, 6(1), 1-12. [Link]
-
Gunathilake, K. D. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
-
Singh, A., et al. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. [Link]
-
Rasheed, A., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry, 94, 103437. [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. [Link]
Sources
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- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalajrb.com [journalajrb.com]
- 10. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
Safety Operating Guide
Personal protective equipment for handling Ethyl 2-amino-4,6-dimethylbenzoate
Topic: Personal Protective Equipment for Handling Ethyl 2-amino-4,6-dimethylbenzoate CAS: 69245-74-5
Executive Safety Summary
Immediate Action Required: Treat Ethyl 2-amino-4,6-dimethylbenzoate as a hazardous organic solid with potential for respiratory irritation, skin sensitization, and ocular damage.
As a substituted aniline derivative, this compound carries inherent risks associated with aromatic amines. While specific toxicological data for this exact isomer is often limited in public databases compared to its isomers (e.g., Benzocaine), the Precautionary Principle mandates handling it with the rigor reserved for known sensitizers and irritants.
Core Hazard Profile (Inferred from Structure & Class):
-
Primary Routes: Inhalation (Dust), Dermal Absorption, Ocular Contact.
-
GHS Classification (Baseline): Irritant (H315, H319, H335). Potential Sensitizer (H317).[1]
-
Physical State: Solid (Powder/Crystal).[2]
Part 1: Chemical Risk Assessment & Causality
To select the correct PPE, we must understand the mechanism of the hazard. We do not simply follow a list; we counter specific chemical behaviors.
The Aniline Moiety (2-Amino group)[3]
-
Risk: Aromatic amines are notorious for skin sensitization and potential methemoglobinemia upon high exposure. The amino group at the ortho position (2-position) can facilitate biological interaction.
-
PPE Implication: Simple latex gloves are insufficient due to potential permeation of the organic carrier or the amine itself. Nitrile is the minimum standard.
The Ester Linkage (Ethyl benzoate)
-
Risk: Esters can hydrolyze on mucous membranes (eyes, lungs) to release acid and alcohol, causing immediate irritation.
-
PPE Implication: Eye protection must form a seal or provide ample side coverage to prevent dust entry.
The Physical Form (Dust)
-
Risk: Fine organic powders are easily aerosolized during weighing.
-
PPE Implication: Respiratory protection is not optional; it is the primary barrier.
Part 2: PPE Selection Matrix
This matrix is designed for Self-Validation . Before starting, verify your equipment matches these specifications.
| Protection Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spills/Solution Prep) | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm / 4-5 mil) | Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil) | Nitrile offers excellent degradation resistance to solid organic esters. Double gloving prevents "pinhole" exposure during solution prep (e.g., DMSO/Ethanol). |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1+) | Chemical Splash Goggles (Indirect Vent) | Glasses protect against projectiles. Goggles are required for solutions to prevent splashes from bypassing the shield via the cheek gap. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | N95/P100 Respirator (If hood unavailable) | The hood is the primary engineering control. Respirators are the "last line of defense" for dust generation outside containment. |
| Body Defense | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Sleeves or Apron | Cotton blends absorb minor splashes but are porous. Tyvek provides an impermeable barrier for larger volumes. |
Part 3: PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).
Caption: Operational logic flow for determining PPE requirements based on physical state and engineering control availability.
Part 4: Operational Protocols
Protocol A: Weighing & Transfer (The Critical Moment)
Context: The highest risk of exposure occurs when the container is open and static electricity disperses the powder.
-
Pre-Check: Verify Fume Hood airflow. Don standard PPE (Nitrile gloves, glasses, coat).
-
Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Organic benzoates are prone to static charge.
-
The "Hands-In" Rule: Keep hands at least 6 inches inside the hood sash.
-
Transfer:
-
Open the source container inside the hood.
-
Transfer slowly to minimize dust cloud formation.
-
Self-Validation: If you see dust settling on the balance pan, your transfer technique is too aggressive.
-
Protocol B: Solution Preparation (The Permeation Risk)
Context: Once dissolved (e.g., in DMSO or Ethanol), the chemical can penetrate gloves faster because the solvent acts as a carrier vehicle.
-
Upgrade PPE: Switch to Double Gloves .
-
Why? If the outer glove is splashed, the solvent may degrade it. The inner glove provides the 5-10 seconds needed to safely remove the outer glove without skin contact.
-
-
Dissolution: Add solvent to the solid, not solid to the solvent (minimizes splash).
-
Splash Response:
-
If a drop hits your glove: STOP .
-
Remove the outer glove immediately.
-
Inspect the inner glove. If dry, don a new outer glove.
-
Protocol C: Spill Management Workflow
Caption: Step-by-step spill response protocol distinguishing between dry powder and liquid solution spills.
Part 5: Disposal Strategy
Disposal must comply with local environmental regulations (e.g., RCRA in the US).
-
Segregation: Do not mix with general trash. This is a chemical contaminant.
-
Container: Collect in a dedicated "Solid Organic Waste" container (for powder) or "Liquid Organic Waste" (for solutions).
-
Labeling: Clearly label as "Ethyl 2-amino-4,6-dimethylbenzoate - Irritant/Toxic."
-
Contaminated PPE: Heavily contaminated gloves or mats must be disposed of as hazardous waste, not regular lab trash.
References
-
PubChem. (n.d.). Compound Summary: Aminobenzoates.[2] National Library of Medicine. Retrieved March 4, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
